trans-4-azido-1-Boc-3-fluoropiperidine
Description
BenchChem offers high-quality trans-4-azido-1-Boc-3-fluoropiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-azido-1-Boc-3-fluoropiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-azido-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-4-8(13-14-12)7(11)6-15/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAVSWPCIFSAHP-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds
An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Piperidines for Drug Discovery Professionals
The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable properties as a saturated N-containing heterocycle.[1] The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic in drug design, offering a means to finely tune a molecule's physicochemical properties to enhance its pharmacokinetic and pharmacodynamic profile.[1][2][3] It is estimated that approximately 20% of all medicines sold worldwide contain fluorine, a testament to its profound impact.[3][4] This guide provides a detailed exploration of the key physicochemical properties of fluorinated piperidines, offering insights into the underlying principles and experimental methodologies for their assessment.
Basicity (pKa): The Inductive Effect of Fluorine
The basicity of the piperidine nitrogen, quantified by its pKa, is a critical parameter influencing a drug's absorption, distribution, and potential for off-target effects, such as hERG channel interactions which can lead to cardiotoxicity.[3][5][6] The introduction of highly electronegative fluorine atoms significantly lowers the pKa of the piperidine nitrogen through a strong inductive electron-withdrawing effect.[1][3][7] This reduction in basicity can be advantageous for improving oral absorption and mitigating toxicity.[3]
The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.[8][9] For instance, the calculated pKa of piperidine is significantly higher than its fluorinated counterparts, as illustrated in the table below.
| Compound | Calculated pKa |
| Piperidine | 10.64 |
| 3-Fluoropiperidine | 9.27 |
| 4-Fluoropiperidine | 9.49 |
| 3,3-Difluoropiperidine | 7.63 |
| 4,4-Difluoropiperidine | 8.04 |
| (Data sourced from chemoinformatic calculations)[5] |
The position of the fluorine substituent also plays a role, with fluorine atoms in the 3-position generally having a more pronounced effect on pKa than those in the 4-position due to the shorter distance for the inductive effect to propagate.[7]
Experimental Protocol: Potentiometric Titration for pKa Determination
A standard and reliable method for the experimental determination of pKa is potentiometric titration.
Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the amine is 50% ionized.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of the fluorinated piperidine and dissolve it in a suitable solvent, typically deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the titration curve. The pKa is the pH at half the volume of the equivalence point.
Lipophilicity (logP/logD): A Complex Interplay of Factors
Lipophilicity, a measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[10] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like piperidines, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is a more relevant parameter as it considers all ionic forms of the molecule.[11]
The effect of fluorination on the lipophilicity of piperidines is not always straightforward. While fluorine is the most electronegative element, the C-F bond is highly polarized, which can lead to complex interactions with the surrounding solvent. In some cases, fluorination can increase lipophilicity, which may enhance membrane permeability.[3] However, in other instances, particularly with multiple fluorine substituents, the introduction of fluorine can lead to a decrease in lipophilicity due to the creation of a more polarized molecular surface that interacts favorably with water.[12]
| Compound | Calculated logP |
| N-Benzoylpiperidine | 2.16 |
| N-Benzoyl-3-fluoropiperidine | 2.35 |
| N-Benzoyl-4-fluoropiperidine | 2.20 |
| (Data for N-benzoyl derivatives)[13] |
Experimental Protocol: 19F NMR for logP Measurement of Fluorinated Compounds
A modern and accurate method for determining the logP of fluorinated compounds utilizes ¹⁹F NMR spectroscopy.[14]
Principle: This technique leverages the presence of fluorine in the molecule to directly measure its concentration in both the n-octanol and aqueous phases of a biphasic system after equilibration.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a biphasic system of n-octanol and water. Accurately weigh the fluorinated piperidine and a fluorinated reference compound of known logP and dissolve them in the n-octanol.
-
Equilibration: Vigorously stir the biphasic mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning of the compounds between the two phases. Allow the phases to fully separate overnight.[14]
-
Sampling: Carefully take an aliquot from both the n-octanol and the aqueous layers.
-
NMR Analysis: Acquire the ¹⁹F NMR spectrum for each aliquot.
-
Data Analysis: Integrate the signals corresponding to the fluorinated piperidine and the reference compound in both spectra. The logP is calculated using the ratio of the integrals in the two phases, relative to the known logP of the reference compound.
Caption: Workflow for logP determination by ¹⁹F NMR.
Conformational Preferences: The Axial Fluorine Phenomenon
The introduction of fluorine into the piperidine ring has a profound impact on its conformational behavior.[1][2] While substituents on a cyclohexane ring typically prefer the sterically less hindered equatorial position, fluorinated piperidines often exhibit a surprising preference for the fluorine atom to occupy the axial position.[1][2][15] This "axial-F preference" is the result of a complex interplay of several factors, including:
-
Charge-dipole interactions: Electrostatic attraction between the partially negative fluorine atom and the partially positive protonated nitrogen (N⁺-H).[2][16]
-
Hyperconjugation: Stabilizing interactions involving the donation of electron density from a C-H or C-C σ-bonding orbital to an adjacent C-F σ* anti-bonding orbital (σ → σ*).[2][16]
-
Dipole minimization: The overall molecular dipole moment can be minimized in the axial conformation, particularly in polar solvents.[1][2]
-
Solvation effects: The polarity of the solvent plays a significant role in stabilizing the more polar axial conformer.[1][2]
This conformational locking can be highly beneficial in drug design, as it reduces the entropic penalty upon binding to a biological target and allows for a more precise presentation of pharmacophoric features.
Caption: Key factors influencing the axial preference of fluorine in piperidines.
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental tool for elucidating the conformational preferences of fluorinated piperidines in solution.[1][2]
Principle: The coupling constants between nuclei (e.g., ³J(¹⁹F,¹H)) are dependent on the dihedral angle between them, as described by the Karplus relationship. By measuring these coupling constants, the relative orientation of the fluorine and adjacent hydrogen atoms can be determined, and thus the axial or equatorial position of the fluorine can be assigned.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the fluorinated piperidine in a suitable deuterated solvent. The choice of solvent is critical as it can influence the conformational equilibrium.[1][2]
-
NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. Two-dimensional NMR experiments, such as COSY and HSQC, may be necessary for unambiguous signal assignment.
-
Data Analysis:
-
Assign all relevant proton and fluorine signals in the spectra.
-
Measure the ³J(¹⁹F,¹H) coupling constants.
-
Large coupling constants (typically > 20 Hz) are indicative of an anti-periplanar relationship (180° dihedral angle), which corresponds to an axial fluorine and an axial proton.
-
Smaller coupling constants (typically < 10 Hz) suggest a gauche relationship (60° dihedral angle), which is consistent with an equatorial fluorine.
-
-
Computational Support: Density Functional Theory (DFT) calculations are often used in conjunction with experimental NMR data to provide a more detailed understanding of the energetic differences between conformers.[1][2]
Metabolic Stability: The C-F Bond as a Metabolic Shield
Enhancing metabolic stability is a primary driver for the incorporation of fluorine into drug candidates.[1][2][3][17][18] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[2][3] By replacing metabolically labile C-H bonds at sites of potential oxidation with C-F bonds, the metabolic half-life of a drug can be significantly increased, leading to improved pharmacokinetic profiles.[3]
The electronegativity of fluorine can also shield adjacent positions from metabolic attack.[19] This strategic placement of fluorine can block common metabolic pathways such as hydroxylation and N-dealkylation.
Experimental Protocol: In Vitro Hepatocyte Stability Assay
The metabolic stability of a compound is commonly assessed in vitro using hepatocytes, which contain a full complement of phase I and phase II drug-metabolizing enzymes.[20][21][22]
Principle: The test compound is incubated with a suspension of cryopreserved hepatocytes, and the decrease in the concentration of the parent compound over time is monitored. This allows for the determination of the compound's in vitro half-life (t½) and intrinsic clearance (CLint).[20][23]
Step-by-Step Methodology:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes and resuspend them in an appropriate incubation medium. Determine cell viability and density.
-
Incubation: Add the fluorinated piperidine (at a known initial concentration) to the hepatocyte suspension in a multi-well plate. Incubate at 37°C with gentle shaking.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. The intrinsic clearance can then be calculated from the half-life and the incubation conditions.[20]
Caption: Workflow for the in vitro hepatocyte metabolic stability assay.
Conclusion
The judicious incorporation of fluorine into piperidine scaffolds offers a versatile and powerful strategy for optimizing the physicochemical properties of drug candidates. By understanding and harnessing the effects of fluorination on pKa, lipophilicity, conformation, and metabolic stability, medicinal chemists can rationally design molecules with improved ADME profiles and enhanced therapeutic potential. The experimental protocols outlined in this guide provide a framework for the accurate assessment of these critical parameters, enabling data-driven decision-making in the drug discovery process.
References
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11553-11558. [Link]
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Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., & Uriac, P. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 85(15), 9745–9753. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. [Link]
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Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]
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ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]
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Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]
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ResearchGate. (n.d.). Lipophilicities (logP) and conformer-specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). ResearchGate. [Link]
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Diederich, F., Kansy, M., Müller, K., & Naef, R. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed. [Link]
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The Strategic Role of Fluorine in Modulating Drug Properties: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a pillar of modern medicinal chemistry, with fluorinated compounds representing a significant portion of newly approved pharmaceuticals.[1] This guide provides an in-depth technical exploration of the multifaceted roles of fluorine in drug design for researchers, scientists, and drug development professionals. We will dissect the causal mechanisms by which fluorine modulates key drug properties, including metabolic stability, pKa, lipophilicity, and target binding affinity. This analysis is supported by detailed experimental protocols, comparative data, and practical case studies, offering a comprehensive framework for the rational design and evaluation of next-generation fluorinated therapeutics.
The Unique Physicochemical Profile of Fluorine: A Game of Extremes
Fluorine's profound impact on molecular properties stems from a unique combination of its intrinsic characteristics. It is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen.[2] This duality allows it to act as a bioisostere for hydrogen in terms of size, while exerting powerful electronic effects.[3] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, a feature central to its role in enhancing metabolic stability.[1]
Key Properties of the Fluorine Atom:
-
High Electronegativity: With a Pauling scale value of 3.98, fluorine's strong electron-withdrawing inductive effect is a primary driver of its ability to modulate pKa and influence molecular conformation.[4]
-
Small van der Waals Radius: At 1.47 Å, it is comparable to hydrogen (1.20 Å), allowing for substitution with minimal steric perturbation.[3]
-
Strong Carbon-Fluorine Bond: The high bond dissociation energy of the C-F bond makes it resistant to metabolic cleavage by enzymes like cytochrome P450s.[5]
-
Lipophilicity Contribution: The replacement of a hydrogen atom with fluorine can subtly alter a molecule's lipophilicity, a critical parameter for membrane permeability and bioavailability.[3]
Enhancing Metabolic Stability: Blocking the Metabolic "Soft Spots"
A primary challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor pharmacokinetic profiles and the formation of toxic metabolites.[5] Fluorine substitution is a powerful and widely used strategy to address this by "shielding" metabolically labile positions on a drug candidate.[1]
The Causality Behind Fluorine's Metabolic Shielding
Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often hydroxylate C-H bonds at positions that are electron-rich and sterically accessible.[5] By replacing a vulnerable hydrogen with a fluorine atom, two key protective mechanisms are engaged:
-
Bond Strength: The high strength of the C-F bond makes it energetically unfavorable for CYP enzymes to abstract a hydrogen atom and initiate the oxidation process.[1]
-
Electronic Deactivation: Fluorine's potent electron-withdrawing effect reduces the electron density of the surrounding molecular environment, making the adjacent C-H bonds less susceptible to oxidative attack.[6]
This strategic placement of fluorine can significantly increase a drug's half-life and systemic exposure. For instance, fluorination at benzylic or allylic positions can effectively prevent hydroxylation.[4]
Experimental Protocol: In Vitro Microsomal Stability Assay
To assess the impact of fluorination on metabolic stability, an in vitro microsomal stability assay is a standard and informative experiment. This assay measures the rate at which a compound is metabolized by liver microsomes, which are rich in CYP enzymes.
Methodology:
-
Preparation of Reagents:
-
Thaw pooled liver microsomes (human, rat, or other species of interest) on ice.
-
Prepare a phosphate buffer solution (pH 7.4).
-
Prepare a NADPH regenerating system solution, which provides the necessary cofactor for CYP enzyme activity.
-
Prepare stock solutions of the test compound (both fluorinated and non-fluorinated analogs) and positive control compounds (with known metabolic fates) in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant, containing the remaining parent compound and any metabolites, to a new plate.
-
Analyze the samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Causality Behind Experimental Choices:
-
Why Microsomes? Liver microsomes are a cost-effective and readily available source of a wide range of drug-metabolizing enzymes, making them ideal for initial screening of metabolic stability.
-
Why a NADPH Regenerating System? CYP enzymes require NADPH as a cofactor to function. A regenerating system ensures a constant supply of NADPH throughout the incubation period, leading to more reliable and consistent results.
Modulating Acidity and Basicity (pKa): Fine-Tuning for Optimal ADME
The ionization state of a drug at physiological pH, governed by its pKa, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's strong inductive effect provides a predictable means of fine-tuning the pKa of nearby acidic or basic functional groups.[2]
The Inductive Effect in Action
By withdrawing electron density, fluorine can:
-
Decrease the pKa of nearby basic groups (e.g., amines): This makes the amine less basic, which can be advantageous for increasing the fraction of the neutral, more membrane-permeable species at physiological pH, thereby improving oral bioavailability.
-
Increase the pKa of nearby acidic groups (e.g., carboxylic acids): This makes the acid more acidic.
This modulation can be crucial for optimizing a drug's solubility, permeability, and target engagement.
Quantitative Impact of Fluorination on pKa
| Compound | pKa | Change in pKa |
| Aniline | 4.60 | - |
| 4-Fluoroaniline | 4.65 | +0.05 |
Data sourced from PubChem CID 9731.[7]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining the pKa of a compound.
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The concentration should be sufficient for accurate measurement, typically in the millimolar range.
-
-
Titration:
-
Place the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes. For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl).
-
Record the pH after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
Causality Behind Experimental Choices:
-
Why Potentiometric Titration? This method directly measures the change in proton concentration, providing a fundamental and accurate determination of the pKa. It is a well-established and reliable technique.
The Complex Role of Fluorine in Lipophilicity and Permeability
Lipophilicity, often expressed as LogP or LogD, is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key factor influencing a drug's absorption, distribution, and ability to cross cell membranes. The effect of fluorine on lipophilicity is not always straightforward and can be context-dependent.
Navigating the Nuances of Fluorine's Impact
-
Single Fluorine Substitution: Replacing a single hydrogen with a fluorine atom on an aromatic ring generally leads to a slight increase in lipophilicity.[2]
-
Multiple Fluorinations: The effect of multiple fluorine substitutions can be more complex. For instance, while a trifluoromethyl (-CF3) group is generally considered lipophilic, a difluoromethyl (-CF2H) group can offer a better balance of properties.[8]
-
Permeability Considerations: Increased lipophilicity does not always translate to increased membrane permeability. Highly lipophilic compounds can sometimes be retained within the lipid bilayer, hindering their passage into the cell.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane, providing a rapid assessment of a compound's permeability.
Methodology:
-
Plate Preparation:
-
A 96-well filter plate (the donor plate) is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) to form an artificial membrane.
-
A 96-well acceptor plate is filled with a buffer solution.
-
-
Assay Procedure:
-
The test compound is dissolved in a buffer and added to the wells of the donor plate.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich."
-
The assembly is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
-
Quantification:
-
After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
The effective permeability (Pe) of the compound is calculated based on the concentrations in the donor and acceptor compartments and the incubation time.
-
Causality Behind Experimental Choices:
-
Why PAMPA? PAMPA is a rapid and cost-effective assay that isolates passive diffusion. This makes it an excellent tool for early-stage drug discovery to rank compounds based on their intrinsic permeability, without the complexities of active transport and metabolism that are present in cell-based assays like the Caco-2 assay.[9]
Enhancing Binding Affinity: A Subtle Art of Molecular Interactions
The introduction of fluorine can enhance a drug's binding affinity for its target protein through a variety of subtle, yet significant, interactions.
Mechanisms of Fluorine-Mediated Binding Enhancement
-
Favorable Electrostatic Interactions: The polarized C-F bond can participate in favorable dipole-dipole, charge-dipole, and orthogonal multipolar interactions with the protein backbone or side chains.[2]
-
Conformational Control: Fluorine's steric and electronic properties can influence the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that fits more snugly into the target's binding pocket. This is often referred to as the "gauche effect."[2]
-
Modulation of Hydrogen Bonding: While the C-F bond is a weak hydrogen bond acceptor, the electron-withdrawing nature of fluorine can influence the hydrogen-bonding properties of neighboring functional groups.
Experimental Protocols for Determining Binding Affinity
Two common and powerful techniques for quantifying binding affinity are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) Protocol:
-
Ligand Immobilization: The target protein (ligand) is immobilized onto the surface of a sensor chip.
-
Analyte Injection: A solution containing the drug candidate (analyte) is flowed over the sensor surface.
-
Detection: As the analyte binds to the immobilized ligand, the change in mass on the sensor surface alters the refractive index, which is detected in real-time.
-
Data Analysis: The binding and dissociation kinetics (kon and koff) are measured, from which the equilibrium dissociation constant (KD) is calculated.
Isothermal Titration Calorimetry (ITC) Protocol:
-
Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the drug candidate is loaded into a titration syringe. Both must be in identical, well-matched buffers.
-
Titration: Small, precise aliquots of the drug solution are injected into the protein solution.
-
Heat Measurement: The heat released or absorbed upon binding is measured with high sensitivity.
-
Data Analysis: The resulting data is fit to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Causality Behind Experimental Choices:
-
SPR vs. ITC: SPR provides real-time kinetic data (on- and off-rates), which can be valuable for understanding the dynamics of the drug-target interaction and predicting residence time. ITC is the gold standard for thermodynamic characterization, providing a complete thermodynamic profile of the binding event in a single experiment.[10] The choice between them often depends on the specific questions being asked and the nature of the interacting molecules.
Case Studies: Fluorine in Action
Atorvastatin (Lipitor®): Enhancing Metabolic Resistance
Atorvastatin, a widely prescribed statin, contains a p-fluorophenyl group. This fluorine atom is not directly involved in binding to its target, HMG-CoA reductase. Instead, its primary role is to enhance metabolic stability.[11] The electron-withdrawing nature of the fluorine deactivates the aromatic ring, making it less susceptible to oxidation by CYP3A4, the primary enzyme responsible for atorvastatin's metabolism.[12] This contributes to the drug's longer half-life compared to some other statins.[1]
Celecoxib (Celebrex®): The Role of the Trifluoromethyl Group
Celecoxib is a selective COX-2 inhibitor. Its trifluoromethyl (-CF3) group plays a crucial role in its binding and selectivity. The -CF3 group occupies a hydrophobic side pocket in the COX-2 active site that is not present in the COX-1 isoform. This interaction is a key determinant of celecoxib's selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Celecoxib | 82 | 6.8 | 12 |
| Ibuprofen | 12 | 80 | 0.15 |
Data sourced from a study using human peripheral monocytes.[9]
Sitagliptin (Januvia®): A Trifluoromethyl Group for Potent and Selective DPP-4 Inhibition
Sitagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). Its structure features a trifluorophenyl group. This fluorinated moiety is crucial for its high-affinity binding to the S1 pocket of the DPP-4 enzyme. The trifluoromethyl group makes key interactions within this hydrophobic pocket, contributing significantly to the overall binding affinity and potency of the drug.[13] The inhibitory potency (IC50) of sitagliptin against DPP-4 is in the nanomolar range.[14]
Synthetic Strategies for Introducing Fluorine
The ability to strategically introduce fluorine into a molecule is paramount. Advances in synthetic chemistry have provided a diverse toolkit for fluorination.
-
Nucleophilic Fluorination: This involves the use of fluoride salts (e.g., KF, CsF) to displace a leaving group.
-
Electrophilic Fluorination: Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are used to deliver an electrophilic fluorine atom to electron-rich systems.
-
Late-Stage Fluorination: This is an increasingly important area of research, focusing on methods to introduce fluorine into complex molecules at a late stage of the synthesis. This allows for the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies without the need to redesign the entire synthetic route.
Visualizing Key Concepts with Graphviz
The Impact of Fluorine on Metabolic Stability
Caption: Fluorine blocks metabolic "soft spots" on a drug molecule.
Fluorine's Inductive Effect on pKa
Caption: Fluorine's inductive effect lowers the pKa of basic amines.
Conclusion
Fluorine has firmly established itself as an indispensable element in the medicinal chemist's toolkit. Its unique ability to modulate a wide array of physicochemical and pharmacokinetic properties in a often predictable manner makes it a powerful tool for optimizing drug candidates. From enhancing metabolic stability and fine-tuning pKa to influencing binding affinity and permeability, the strategic incorporation of fluorine can mean the difference between a failed compound and a successful therapeutic. A thorough understanding of the principles outlined in this guide, coupled with the application of the described experimental methodologies, will empower drug development professionals to harness the full potential of fluorine in the design of safer and more effective medicines.
References
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 14, 2026, from [Link]
-
Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved February 14, 2026, from [Link]
-
PubMed. (2015). Fluorine in drug design: a case study with fluoroanisoles. Retrieved February 14, 2026, from [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved February 14, 2026, from [Link]
-
GitHub Gist. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved February 14, 2026, from [Link]
-
PubMed Central (PMC). (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved February 14, 2026, from [Link]
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ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved February 14, 2026, from [Link]
-
PubMed. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Retrieved February 14, 2026, from [Link]
-
MDPI. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved February 14, 2026, from [Link]
-
MDPI. (2022). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2013). Synthesis of Celecoxib and Structural Analogs- A Review. Retrieved February 14, 2026, from [Link]
-
HELDA - University of Helsinki. (2017). Atorvastatin and Related Compounds : Review on Analyses of Pharmaceutical, Blood and Environmental Samples. Retrieved February 14, 2026, from [Link]
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The Merck Index Online. (n.d.). Atorvastatin. Retrieved February 14, 2026, from [Link]
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National Center for Biotechnology Information. (2025). Atorvastatin - StatPearls. Retrieved February 14, 2026, from [Link]
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Taylor & Francis Online. (2015). The role of fluorine in medicinal chemistry. Retrieved February 14, 2026, from [Link]
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MDPI. (2019). Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. Retrieved February 14, 2026, from [Link]
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PubMed. (2006). Isothermal titration calorimetry in drug discovery. Retrieved February 14, 2026, from [Link]
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U.S. Food and Drug Administration. (n.d.). Lipitor (Atorvastatin Calcium) Tablets Label. Retrieved February 14, 2026, from [Link]
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ResearchGate. (2021). IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). Retrieved February 14, 2026, from [Link]
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PubMed. (2004). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. Retrieved February 14, 2026, from [Link]
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PubMed Central (PMC). (2012). DPP-4 Inhibition and the Path to Clinical Proof. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2021). [ 18 F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats. Retrieved February 14, 2026, from [Link]
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PubMed Central (PMC). (2014). Late-Stage Fluorination: From Fundamentals to Application. Retrieved February 14, 2026, from [Link]
-
ScienceOpen. (2017). A comparative study of the binding properties, dipeptidyl peptidase- 4 (DPP- 4) inhibitory activity and glucose. Retrieved February 14, 2026, from [Link]
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ACS Publications. (2019). The Dark Side of Fluorine. Retrieved February 14, 2026, from [Link]
-
PubMed Central (PMC). (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved February 14, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Lipitor Label. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2002). Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. Retrieved February 14, 2026, from [Link]
-
PubMed Central (PMC). (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). 4-Fluoroaniline. Retrieved February 14, 2026, from [Link]
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Dr.Oracle. (2025). How is atorvastatin (Lipitor) metabolized in the liver?. Retrieved February 14, 2026, from [Link]
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PubMed. (2003). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Retrieved February 14, 2026, from [Link]
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MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 14, 2026, from [Link]
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Dr.Oracle. (2025). Are statins (HMG-CoA reductase inhibitors) metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme?. Retrieved February 14, 2026, from [Link]
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PubMed. (2009). Inhibition of DPP-4 with sitagliptin improves glycemic control and restores islet cell mass and function in a rodent model of type 2 diabetes. Retrieved February 14, 2026, from [Link]
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Dr.Oracle. (2025). What is the metabolic pathway of a statin (HMG-CoA reductase inhibitor)?. Retrieved February 14, 2026, from [Link]
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Chad's Blog. (2021). Building diagrams using graphviz. Retrieved February 14, 2026, from [Link]
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ResearchGate. (2014). DPP-4 inhibitors: Pharmacological differences and their clinical implications. Retrieved February 14, 2026, from [Link]
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ResearchGate. (2024). Computational Comparison of the Binding Affinity of Selective and Nonselective NSAIDs to COX-2 Using Molecular Docking. Retrieved February 14, 2026, from [Link]
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Frontiers. (2018). GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). Atorvastatin. Retrieved February 14, 2026, from [Link]
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Dr.Oracle. (2025). What is the half-life of atorvastatin (Lipitor)?. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). Celecoxib. Retrieved February 14, 2026, from [Link]
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Technical Monograph: trans-4-Azido-1-Boc-3-fluoropiperidine
This technical guide provides a comprehensive analysis of trans-4-azido-1-Boc-3-fluoropiperidine , a specialized fluorinated heterocyclic building block used in medicinal chemistry for "click" reactions and fragment-based drug discovery (FBDD).
CAS Registry Number: 1356634-02-0[1]
Chemical Identity & Physicochemical Profile
This molecule represents a strategic scaffold where the trans-relationship between the fluorine atom (C3) and the azide group (C4) imparts specific conformational biases due to the gauche effect and dipole minimization.
| Property | Specification |
| CAS Number | 1356634-02-0 (racemate/rel) |
| IUPAC Name | tert-butyl (3R,4R)-rel-4-azido-3-fluoropiperidine-1-carboxylate |
| Molecular Formula | C₁₀H₁₇FN₄O₂ |
| Molecular Weight | 244.27 g/mol |
| Stereochemistry | trans-configuration (racemic mixture of (3R,4R) and (3S,4S)) |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO |
| Key Functionality | Masked amine (via reduction); Click chemistry handle (via CuAAC) |
Synthetic Architecture & Stereochemical Logic
The synthesis of the trans-isomer typically requires a stereoselective inversion strategy. Direct fluorination of a 4-azido precursor is rarely selective. The industry-standard approach relies on the nucleophilic displacement of a leaving group (mesylate or triflate) on a cis-oriented alcohol precursor.
Retrosynthetic Analysis
-
Target: trans-4-Azido-1-Boc-3-fluoropiperidine.
-
Precursor: cis-1-Boc-3-fluoro-4-hydroxypiperidine (CAS 1260851-97-9).
-
Mechanism: SN2 displacement of the activated alcohol (OMs/OTf) by the azide anion (N₃⁻) results in Walden inversion at the C4 center, converting the cis-fluorohydrin into the trans-fluoroazide.
Visualizing the Pathway (DOT Diagram)
Figure 1: Stereoselective synthesis via SN2 inversion. The critical step is the azide displacement which inverts the C4 stereocenter relative to the C3 fluorine.
Experimental Protocol: Azidation via Nucleophilic Displacement
Note: This protocol describes the conversion of the activated mesylate to the azide. Standard safety precautions for azides must be enforced.
Reagents & Materials
-
Substrate: cis-tert-Butyl 3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 equiv).
-
Nucleophile: Sodium Azide (NaN₃) (2.0 – 3.0 equiv).
-
Solvent: Anhydrous DMF or DMSO (Avoid chlorinated solvents with NaN₃).
-
Work-up: Ethyl Acetate (EtOAc), Sat. NaHCO₃, Brine, MgSO₄.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a blast shield, dissolve the mesylate substrate in anhydrous DMF (0.2 M concentration).
-
Azidation: Add sodium azide (NaN₃) carefully in one portion.
-
Critical Control: Ensure no acid is present to prevent the formation of hydrazoic acid (HN₃).
-
-
Reaction: Heat the mixture to 60–80°C under an inert atmosphere (N₂) for 12–16 hours. Monitor by TLC (stain with phosphomolybdic acid or ninhydrin after reduction) or LC-MS.
-
Endpoint: Disappearance of the mesylate starting material.
-
-
Quench & Extraction: Cool to room temperature. Dilute slowly with water (exothermic). Extract 3x with EtOAc.
-
Purification: Wash the combined organics with water (5x) to remove DMF, then brine. Dry over MgSO₄, filter, and concentrate in vacuo (bath temp < 40°C).
-
Isolation: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Safety & Handling: The "Rule of Six"
Organic azides are potentially explosive. While this specific piperidine derivative has a favorable Carbon/Nitrogen (C/N) ratio, strict adherence to safety protocols is non-negotiable.
Stability Assessment
-
Formula: C₁₀H₁₇FN₄O₂[1]
-
Carbon Count (C): 10
-
Nitrogen Count (N): 4
-
Ratio (C/N): 2.5
-
Assessment: The ratio is < 3, placing this molecule in the "Use with Caution" category. It is generally stable at room temperature but should not be distilled or subjected to high heat/shock.
Hazard Logic Flow (DOT Diagram)
Figure 2: Safety decision matrix based on the C/N ratio and "Rule of Six" for organic azides.
Critical Safety Warnings:
-
No DCM + NaN₃: Never use Dichloromethane (DCM) with Sodium Azide. This can form Diazidomethane , which is extremely explosive. Use DMF or DMSO.
-
Metal Avoidance: Do not use metal spatulas; use Teflon or plastic to avoid forming shock-sensitive metal azides.
-
Waste Disposal: Quench azide waste with 10% sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) or specific commercial quenchers before disposal.
Applications in Drug Discovery
The trans-4-azido-1-Boc-3-fluoropiperidine scaffold serves as a high-value intermediate for:
-
Click Chemistry (CuAAC): Reaction with terminal alkynes to form 1,2,3-triazoles. This is widely used in Fragment-Based Drug Discovery (FBDD) to link pharmacophores while maintaining a specific vector due to the rigid piperidine chair.
-
PROTAC Linkers: The amine (derived from reducing the azide) provides a constrained attachment point for E3 ligase ligands (e.g., Cereblon binders).
-
Fluorine Gauche Effect: The 3-fluoro substituent influences the ring pucker, often favoring a conformation where the C-F and C-N bonds are gauche to the ring nitrogen lone pair or maximizing dipole separation, thereby locking the bioactive conformation.
References
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved from [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal. Retrieved from [Link]
Sources
Strategic Fluorination: Conformational Dynamics and Physicochemical Profiling of 3-Fluoropiperidines
[1][2][3]
Introduction: The Fluorine Imperative in Heterocycles
In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore.[1] However, unsubstituted piperidines often suffer from rapid metabolic clearance and non-specific binding.[2][3][1] The introduction of a fluorine atom at the C3 position is a high-value structural modification.[2][1] It is not merely a "bioisostere" for hydrogen; it is a conformational control element .[2][3][1]
For the drug developer, 3-fluoropiperidine offers two distinct strategic advantages:
- Modulation: It lowers the basicity of the amine, improving bioavailability and blood-brain barrier (BBB) permeation without abolishing the capacity for salt formation.[1]
-
Conformational Locking: Through the gauche effect and charge-dipole interactions, fluorine can bias the ring pucker, rigidly positioning substituents to maximize ligand-target affinity.[2][3][1]
Conformational Analysis: The Battle of Forces
The conformation of 3-fluoropiperidine is governed by a complex interplay between steric repulsion (classical chair dynamics) and stereoelectronic effects (quantum mechanical orbital overlaps).[2][1]
The Neutral State: Solvent Dependency
In the neutral amine form, the conformational preference is subtle.[1]
-
Steric Argument: Suggests the fluorine should adopt the equatorial position to minimize 1,3-diaxial interactions.[2][1]
-
Stereoelectronic Argument (The Gauche Effect): The
hyperconjugation favors the axial position (where the C-F bond is gauche to the ring heteroatoms).[1]
Field Insight: Unlike acyclic fluoro-amines, neutral 3-fluoropiperidine often exists as a dynamic equilibrium.[2][3][1] However, in polar solvents, the axial conformer is stabilized due to its higher dipole moment.[1]
The Protonated State: The "Axial Anchor"
Upon protonation (physiological pH), the landscape shifts dramatically.[1] The axial conformer becomes the dominant species.[2]
-
Mechanism: A stabilizing charge-dipole interaction occurs between the electronegative fluorine and the positively charged ammonium proton (
).[2][3][1] -
Result: This interaction can stabilize the axial conformer by >2 kcal/mol compared to the equatorial form.[2][1]
Visualization of Conformational Dynamics[1]
Figure 1: Conformational equilibrium shifts significantly upon protonation, locking the molecule into the axial-F chair.[1]
Physicochemical Modulation: and Lipophilicity[3][4][5]
The introduction of fluorine lowers the
The Split[3][6]
-
Equatorial Fluorine: Exerts a strong through-bond inductive effect, significantly lowering
.[2][3][1] -
Axial Fluorine: The through-space electrostatic stabilization (Charge-Dipole) retains some electron density on the proton, making the amine more basic (higher
) than its equatorial counterpart.[2][1]
Data Summary: Physicochemical Impact
| Property | Piperidine (Ref) | 3-F-Piperidine (Axial) | 3-F-Piperidine (Equatorial) | Impact |
| ~11.0 | ~9.4 | ~8.5 | Axial F maintains higher basicity.[2][3][1][4][5] | |
| LogP | 0.84 | 0.65 | 0.45 | F lowers LogP (increases polarity).[3][1] |
| CNS Score | Moderate | High | High | Lower |
Experimental Characterization: NMR Spectroscopy
Determining the conformation of your specific derivative is critical.[2][3][1] X-ray crystallography is definitive, but solution-state NMR is faster and reflects the relevant biological state.[2][3][1]
The Diagnostic Tool: Coupling
The vicinal coupling constant between the fluorine and the geminal proton (
-
Axial Fluorine (
): -
Equatorial Fluorine (
):
NMR Workflow Diagram
Figure 2: Decision tree for assigning stereochemistry using J-coupling constants.
Detailed Experimental Protocol: Deoxofluorination
Objective: Synthesis of N-Boc-3-fluoropiperidine from N-Boc-3-hydroxypiperidine. Method: Nucleophilic fluorination using DAST (Diethylaminosulfur trifluoride).[3][1]
Safety Pre-Check (Self-Validating System)
-
CRITICAL: DAST can explode upon heating >50°C. Never distill DAST.[2][3][1]
-
Moisture Control: The reaction generates HF upon contact with water.[2][3][1] All glassware must be oven-dried; use an inert atmosphere (
or Ar).[2][3][1]
Step-by-Step Procedure
-
Preparation:
-
Reagent Addition:
-
Reaction:
-
Quenching (Exothermic Step):
-
Workup:
-
Purification:
References
-
Nairoukh, Z., et al. (2019).[2][3][1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal.[2][3][1][6] Link[1]
-
Morgenthaler, M., et al. (2007).[2][3][1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.[2][3][1] Link[1]
-
O'Hagan, D. (2008).[2][3][1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2][3][1] Link
-
Sun, A., et al. (2007).[2][3][1] Structure-Activity Relationships of 3-Fluoropiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters.[2][3][1] Link[1]
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Stability of Boc-Protected Azido Compounds: A Chemo-Orthogonal Guide
Executive Summary
The co-existence of the tert-butyloxycarbonyl (Boc) protecting group and the azide (-N₃) functional group represents a cornerstone of modern modular synthesis, particularly in peptidomimetics, bioorthogonal chemistry (Click chemistry), and heterobifunctional linker design.
This guide addresses the stability profiles of Boc-protected azido compounds. The core chemical tension lies in the orthogonality of these groups: the Boc group is acid-labile and reduction-resistant (mostly), while the azide group is acid-stable but highly reduction-sensitive and thermally labile. Mastering this orthogonality allows for the selective manipulation of one group without compromising the other, a requirement for high-fidelity synthesis.
The Chemo-Orthogonality Landscape
To design effective synthetic routes, one must visualize the molecule as a logic gate where reagents act as specific inputs. The Boc-Azide pairing is valuable because it allows for three distinct "exit strategies" depending on the reagent applied.
Visualizing Reactivity
The following diagram maps the divergent pathways available to a Boc-protected azido compound.
Figure 1: Chemo-orthogonality map showing divergent synthetic pathways for Boc-azido compounds.
Acidic Conditions: Selective Boc Deprotection[1]
The most critical operation is the removal of the Boc group without degrading the azide.
The Mechanism & Stability Profile[2][3]
-
Boc Sensitivity: The Boc group is cleaved by strong acids (TFA, HCl) via protonation of the carbamate oxygen, followed by the elimination of the tert-butyl cation (
) and decarboxylation.[1][2][3] -
Azide Stability: Organic azides are generally highly stable to Brønsted acids. The terminal nitrogen is only weakly basic; protonation requires superacidic conditions not typically found in synthesis. Therefore, standard Boc deprotection conditions (50% TFA/DCM or 4M HCl/Dioxane) leave the azide intact.
The "Cation Scavenging" Imperative
While the azide group itself is acid-stable, the
-
Risk: In the absence of scavengers,
can re-attach to electron-rich nucleophiles. While azides are poor nucleophiles, other residues (Trp, Met, Tyr) or the azide itself (in rare, sterically constrained cases) could theoretically interact. -
Solution: Always use a scavenger. Triisopropylsilane (TIPS) is the industry standard. It acts as a hydride donor to quench the
cation, forming isobutane and silyl species.
Recommended Reagents
| Reagent System | Conditions | Azide Status | Notes |
| TFA / DCM (1:1) | 23°C, 30-60 min | Stable | Standard method. Use 2.5% TIPS as scavenger. |
| 4M HCl in Dioxane | 23°C, 30-60 min | Stable | Useful if the hydrochloride salt is desired directly. |
| HCl / MeOH | 23°C, 1-2 h | Stable | Good for smaller molecules; avoid if esters are present (transesterification risk). |
Reductive Environments: The Orthogonality Switch
This is where the stability of the two groups diverges most sharply.
Catalytic Hydrogenation (H₂ / Pd-C)
-
Effect on Azide: Rapid reduction to amine (-NH₂).
-
Effect on Boc: Generally stable. However, prolonged exposure to acidic Pd/C conditions can sometimes degrade Boc.
-
Outcome: Non-Orthogonal (usually). If you want to keep the Boc group, you must monitor the reaction carefully or use a poisoned catalyst, but generally, H₂/Pd is used to reduce the azide while keeping the Boc intact (if the Boc is stable to the specific solvent/pH).
-
Correction: In standard practice, H₂/Pd reduces the azide to an amine leaving the Boc intact. This is a primary method for converting Boc-Linker-N3 to Boc-Linker-NH2.
-
Staudinger Reduction (Phosphines)[5]
-
Reagent: Triphenylphosphine (PPh₃) or TCEP.
-
Mechanism: Phosphine attacks the azide to form a phosphazide, which loses N₂ to form an iminophosphorane. Hydrolysis yields the amine.
-
Selectivity: Highly Specific. PPh₃ does not react with the Boc group.
-
Application: This is the gold standard for selectively converting the azide to an amine in the presence of Boc.
Thiol/DTT/TCEP
-
Effect: Strong reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) can reduce azides to amines, functioning similarly to the Staudinger reduction.
-
Boc Stability: Boc is completely stable to these conditions.
Thermal & Physical Stability (Safety)
Working with azides requires strict adherence to safety protocols regarding energy content.[4][5][6]
The C/N Ratio Rule
Azides are energy-rich.[6][7] To ensure an azide is non-explosive and safe to handle (store/isolate), the ratio of carbon (plus other stabilizing atoms like oxygen) to nitrogen must be sufficient.[4][5][6]
The Equation:
- : Number of Carbon atoms
- : Number of Oxygen atoms
- : Number of Nitrogen atoms (total, including the 3 in the azide)
Implication for Boc-Azides:
The Boc group itself adds significant carbon/oxygen bulk (
-
Example: 3-azidopropylamine (
) has a ratio of 3/4 = 0.75 (Unstable/Explosive). -
Example: Boc-3-azidopropylamine (
) has a ratio of (8+2)/4 = 2.5.-
Note: Even with Boc, small azides can be borderline. Always treat as potentially energetic.
-
Thermal Limits
-
Decomposition: Organic azides typically decompose (releasing N₂) at temperatures >150°C - 180°C.
-
Boc Thermolysis: The Boc group can thermally decompose (to isobutene + CO₂) at temperatures >150°C (often seen in GC injection ports).
-
Operational Limit: Do not heat Boc-azide compounds above 80°C to maintain a wide safety margin for both groups.
Experimental Protocols
Protocol A: Selective Boc Removal (Azide Preservation)
Objective: Remove Boc group to yield free amine while keeping azide intact.
-
Preparation: Dissolve the Boc-azide compound (1.0 equiv) in Dichloromethane (DCM). Concentration should be ~0.1 M.[4]
-
Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v of final solution volume).
-
Why? To quench the tert-butyl cations and prevent alkylation of the azide or other residues.
-
-
Acid Addition: Add an equal volume of Trifluoroacetic Acid (TFA) slowly. Final ratio: DCM:TFA (1:1).
-
Reaction: Stir at room temperature (23°C) for 30–60 minutes.
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material mass. The azide peak in IR (~2100 cm⁻¹) should remain.
-
-
Workup:
-
Concentrate the mixture under reduced pressure (rotary evaporator, bath < 40°C).
-
Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.
-
Result: The product is the trifluoroacetate salt of the amino-azide.
-
Protocol B: Staudinger Reduction (Azide to Amine)
Objective: Reduce azide to amine while keeping Boc intact.
-
Dissolution: Dissolve Boc-azide (1.0 equiv) in THF/Water (10:1 mixture).
-
Reagent: Add Triphenylphosphine (PPh₃) (1.2 – 1.5 equiv).
-
Reaction: Stir at room temperature for 2–4 hours.
-
Observation: Evolution of N₂ gas (bubbling) indicates reaction progress.
-
-
Hydrolysis: Ensure water is present to hydrolyze the intermediate iminophosphorane.
-
Workup:
-
Concentrate to remove THF.
-
Acidify aqueous layer (citric acid or dilute HCl) to protonate the new amine.
-
Wash with DCM/Ether to remove Triphenylphosphine oxide (byproduct).
-
Basify aqueous layer and extract the product into organic solvent (DCM/EtOAc).
-
Result: Boc-protected diamine.
-
Synthesis Workflow Decision Tree
Use this logic flow to determine the correct order of operations.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic azide - Wikipedia [en.wikipedia.org]
Exploring the Chemical Space of PROTAC Building Blocks: A Guide to Rational Degrader Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein elimination.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs), thereby offering a powerful strategy to target proteins previously deemed "undruggable."[1][2] A PROTAC's success is not determined by a single component but by the synergistic interplay of its three core building blocks: a warhead to engage the target protein, an E3 ligase ligand to hijack the degradation machinery, and a linker that optimally connects the two. This guide provides a deep technical exploration of the chemical space for each of these components. We will move beyond simple descriptions to analyze the causality behind design choices, present field-proven experimental protocols for validation, and offer a strategic framework for navigating the multifaceted challenge of PROTAC optimization.
The PROTAC Mechanism: A Primer on Hijacking the UPS
PROTACs function as molecular bridges, inducing proximity between a target protein and an E3 ubiquitin ligase.[1][3][4] This induced ternary complex (POI-PROTAC-E3 ligase) formation is the critical first step in the degradation cascade.[2][3] Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to surface lysine residues on the POI.[5] This polyubiquitination acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[2] The PROTAC molecule is then released and can engage in further catalytic cycles of degradation, a key advantage that allows for potent effects at substoichiometric concentrations.[1][5]
Part I: The E3 Ligase Ligand - The Anchor of the System
While the human genome encodes over 600 E3 ligases, the PROTAC field has predominantly focused on a small subset, a choice driven primarily by the availability of well-characterized, high-affinity small molecule ligands.[6][7] The selection of the E3 ligase ligand is a critical decision that profoundly influences a PROTAC's degradation efficiency, selectivity, and potential for therapeutic application.[6][8]
The most widely exploited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL), largely due to their ubiquitous expression and the existence of potent, cell-permeable ligands like thalidomide derivatives for CRBN and hydroxyproline-based molecules for VHL.[5][6][9] Other notable E3 ligases include MDM2 and IAPs, though they are used less frequently.[6][10]
Causality Behind E3 Ligase Choice:
-
Tissue Expression Profile: The E3 ligase must be expressed in the target tissue or cell type. Harnessing a tissue-specific E3 ligase can enhance the selectivity of a PROTAC.[7]
-
Ternary Complex Cooperativity: The ultimate goal is to form a stable and productive ternary complex. The chosen E3 ligase and its ligand must be compatible with the target protein to allow for favorable protein-protein interactions, a phenomenon known as cooperativity, which stabilizes the complex and enhances degradation.[11][12]
-
Resistance Mechanisms: Over-reliance on a single E3 ligase (e.g., CRBN) can lead to acquired resistance through mutation or downregulation of the ligase. Expanding the toolbox of available E3 ligase ligands is a key strategy to overcome this challenge.[7]
Table 1: Overview of Commonly Used E3 Ligase Ligands
| E3 Ligase | Representative Ligand(s) | Typical Binding Affinity (Kd) | Key Characteristics & Considerations |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | 1-250 nM | Most widely used. Ligands are synthetically accessible. Forms the CRL4-CRBN complex.[9][10] |
| von Hippel-Lindau (VHL) | (S,R,S)-AHPC (VH032) based ligands | 20-200 nM | Forms the CRL2-VHL complex. A diastereomer can be used as a negative control, which is a key advantage for validating the mechanism of action.[5][6] |
| IAPs (cIAP1, XIAP) | Bestatin, LCL161 derivatives | 10-500 nM | Explored early in PROTAC development. Can induce apoptosis in addition to degradation.[6][9] |
| MDM2 | Nutlin-3, RG7388 derivatives | 50-300 nM | Often involved in cancer via p53 degradation. PROTACs can reactivate p53's anti-cancer functions.[6] |
The ongoing discovery of ligands for new E3 ligases is a crucial frontier, promising to unlock tissue-specific degradation and provide avenues to overcome resistance.[6][7]
Part II: The Warhead - Targeting the Protein of Interest
The warhead provides the specificity of the PROTAC, directing the degradation machinery to the intended POI. Typically derived from known inhibitors, the warhead's primary role is to bind the target with sufficient affinity to facilitate the formation of the ternary complex.[13][14] A critical insight from the field is that extremely high warhead affinity is not always necessary and can sometimes be detrimental, leading to the "hook effect" where binary POI-PROTAC complexes dominate over the productive ternary complex.[11][15] The nature of the warhead's interaction—non-covalent, irreversible covalent, or reversible covalent—has profound implications for the PROTAC's overall profile.
-
Non-Covalent Warheads: This is the most common approach. The PROTAC binds reversibly to the POI, allowing for the catalytic cycle of degradation to proceed efficiently.[5]
-
Covalent Warheads:
-
Irreversible: Forms a permanent bond with the POI, typically with a cysteine residue. This can increase potency and allow for the targeting of proteins with shallow binding pockets.[16] However, this abrogates the catalytic nature of the PROTAC, as it becomes permanently attached to its first target.[5]
-
Reversible: Offers a compelling hybrid approach. The initial covalent bond formation enhances target engagement and intracellular accumulation, but the reversible nature allows the PROTAC to eventually dissociate and engage new target molecules, thus preserving a degree of catalytic activity.[16][17] Studies have shown that reversible covalent PROTACs can achieve significantly higher intracellular concentrations compared to their non-covalent or irreversible counterparts.[16][18]
-
Table 2: Comparative Degradation of Bruton's Tyrosine Kinase (BTK) by PROTACs with Different Warheads
| PROTAC ID | Warhead Type | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Rationale / Key Finding |
| RNC-1 | Reversible Non-Covalent | Pomalidomide (CRBN) | ~100 nM | ~80% | Standard approach, effective but requires higher concentrations.[17][18] |
| IRC-1 | Irreversible Covalent | Pomalidomide (CRBN) | ~10 nM | >90% | Increased potency due to covalent binding, but 1:1 stoichiometry limits catalytic turnover.[17][18] |
| RC-1 | Reversible Covalent | Pomalidomide (CRBN) | <10 nM | >95% | Combines high potency with the potential for catalytic activity. Significantly enhances intracellular accumulation and target engagement.[17][18] |
Data is illustrative and compiled from findings in referenced literature.[17][18][19]
Part III: The Linker - The Critical Modulator
The linker is arguably the most critical and least understood component of a PROTAC.[13] Far from being an inert spacer, the linker's length, composition, and attachment points are paramount in determining the PROTAC's ability to form a stable and productive ternary complex.[13][14][20][21] The process of linker optimization is often iterative and empirical, as there is no universal solution for every POI-E3 ligase pair.[14]
Causality Behind Linker Design:
-
Length: A linker that is too short will cause steric clashes, preventing the POI and E3 ligase from binding simultaneously.[21] Conversely, a linker that is too long may lead to inefficient ternary complex formation or unproductive binding geometries where ubiquitination cannot occur.[11][21]
-
Composition and Rigidity:
-
Alkyl vs. PEG Chains: Simple alkyl chains are flexible and synthetically tractable.[11] Polyethylene glycol (PEG) linkers are commonly used to improve aqueous solubility and permeability, though they can also introduce excessive flexibility.[11][22]
-
Rigid Motifs: Incorporating rigid structures like piperazine or piperidine rings can pre-organize the PROTAC into a more bioactive conformation, reducing the entropic penalty of ternary complex formation.[22]
-
-
Attachment Point (Exit Vector): The position where the linker connects to the warhead and the E3 ligase ligand is crucial.[21][22] The ideal attachment point is a solvent-exposed region of the ligand that projects away from the protein-ligand binding interface, ensuring that the binding affinity of the core components is not compromised.[21][22]
Part IV: Experimental Workflows for Characterizing PROTACs
Trustworthy protocols are the bedrock of successful PROTAC development. The following sections detail key experimental workflows, explaining not just the "how" but the "why" for each critical step.
Protocol 1: Biophysical Assay for Ternary Complex Formation (Surface Plasmon Resonance - SPR)
Expertise & Causality: Before testing a PROTAC in cells, it is essential to confirm that it can physically bridge the POI and the E3 ligase. SPR is a powerful, label-free technique that provides real-time kinetic and affinity data for both binary (PROTAC-to-protein) and ternary complex formation.[12][15][23] This allows you to quantify the stability of the ternary complex and determine if there is positive or negative cooperativity, which is a strong predictor of cellular efficacy.[11][15]
Step-by-Step Methodology:
-
Immobilization:
-
Covalently immobilize the E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[12] This creates a stable surface to capture the interaction.
-
Self-Validation: Ensure a stable baseline after immobilization and blocking (e.g., with ethanolamine) to confirm successful surface preparation.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of increasing concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases to generate sensorgrams.
-
Fit the data to a binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (ka, kd) and the affinity constant (KD). This establishes the baseline interaction.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC mixed with increasing concentrations of the POI.
-
Inject these pre-mixed solutions over the E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex (E3-PROTAC-POI).[23]
-
Causality Check: A significant increase in the binding response (RU) compared to the PROTAC-only injection confirms ternary complex formation.
-
-
Data Analysis & Cooperativity Calculation:
-
Calculate the affinity of the POI binding to the E3-PROTAC binary complex.
-
Cooperativity (α) is calculated by comparing the affinity of the PROTAC for the POI in the presence and absence of the E3 ligase.
-
An α value > 1 indicates positive cooperativity (the ternary complex is more stable than the individual binary complexes), which is highly desirable.[12]
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Expertise & Causality: A PROTAC may form a perfect ternary complex in a biophysical assay but fail in cells due to poor permeability or rapid efflux.[24] The NanoBRET™ Target Engagement assay is a live-cell, proximity-based method that confirms your PROTAC can enter the cell and bind to its target in a physiological context.[25][26][27]
Step-by-Step Methodology:
-
Cell Line Preparation:
-
Generate a stable cell line expressing the POI fused to a NanoLuc® luciferase enzyme. This can be done via transient transfection or stable integration.
-
-
Assay Setup:
-
Plate the engineered cells in a white, 96- or 384-well assay plate.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the POI, to all wells.
-
Add serial dilutions of your test PROTAC or a vehicle control.
-
-
Incubation:
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a period (e.g., 2 hours) to allow the compounds to enter the cells and reach binding equilibrium.
-
-
Signal Detection:
-
Add the NanoGlo® substrate, which is processed by the NanoLuc® enzyme to produce luminescence.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
In the presence of a competing PROTAC, the tracer will be displaced from the POI-NanoLuc® fusion, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the PROTAC concentration and fit to a dose-response curve to determine the IC50 value, which reflects the target occupancy in live cells.[26]
-
Trustworthiness: Comparing results from intact live cells versus permeabilized cells can distinguish between binding affinity and cell permeability issues.[24]
-
Protocol 3: Cellular Protein Degradation Assay (Western Blot & HiBiT)
Expertise & Causality: This is the ultimate functional readout. The goal of a PROTAC is to degrade the POI. Quantifying the loss of protein is essential for determining a PROTAC's potency (DC50) and efficacy (Dmax).[28][29]
Method A: Traditional Western Blot
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a set time course (e.g., 4, 8, 16, 24 hours).[29]
-
Cell Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration for each sample using a BCA or Bradford assay to ensure equal loading.[29]
-
SDS-PAGE and Transfer: Separate protein lysates by size on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[29]
-
Antibody Incubation & Detection:
-
Block the membrane to prevent non-specific binding.
-
Incubate with a primary antibody specific to the POI.
-
Crucially, also probe for a loading control protein (e.g., GAPDH, β-actin) whose levels should not be affected by the treatment.[29]
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[29]
-
-
Data Analysis: Quantify band intensities using densitometry. Normalize the POI signal to the loading control signal for each lane. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[29]
Method B: High-Throughput HiBiT Assay
Expertise & Causality: Western blotting is low-throughput and semi-quantitative. For screening compound libraries or performing detailed SAR, a faster, more quantitative method is needed. The HiBiT system leverages luciferase complementation to measure protein levels with high sensitivity and a large dynamic range.[28][30]
-
Cell Line Generation: Use CRISPR/Cas9 to insert the small 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding your POI.[28][29] This creates a more physiologically relevant system than overexpression.
-
Assay Setup: Plate the HiBiT-tagged cells in a 96- or 384-well plate and treat with your PROTAC library.
-
Lysis and Detection: After the desired incubation time, lyse the cells and add the LgBiT protein and furimazine substrate. The LgBiT protein will complement the HiBiT tag on your POI to form a functional NanoLuc® enzyme.
-
Data Analysis: The amount of luminescence produced is directly proportional to the amount of HiBiT-tagged POI remaining in the cells.[30] This allows for the rapid, quantitative determination of DC50 and Dmax values in a plate-based format, ideal for accelerating PROTAC optimization.
Conclusion and Future Outlook
References
-
Title: Proteolysis targeting chimeras (PROTACs) in oncology: a review of patents and regulatory considerations Source: Taylor & Francis Online URL: [Link]
-
Title: Current strategies for the design of PROTAC linkers: a critical review Source: PMC (PubMed Central) URL: [Link]
-
Title: PROTAC Linker Design and Optimization Source: CD ComputaBio URL: [Link]
-
Title: The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) Source: PubMed URL: [Link]
-
Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers in Chemistry URL: [Link]
-
Title: Novel approaches for the rational design of PROTAC linkers Source: Open Exploration Publishing URL: [Link]
-
Title: PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy Source: Frontiers in Pharmacology URL: [Link]
-
Title: Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs Source: ACS Publications URL: [Link]
-
Title: PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery Source: MDPI URL: [Link]
-
Title: PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery Source: MDPI URL: [Link]
-
Title: Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation Source: RSC Publishing URL: [Link]
-
Title: An overview of PROTACs: a promising drug discovery paradigm Source: PMC (PubMed Central) URL: [Link]
-
Title: What are PROTACs? Mechanisms, advantages, and challenges Source: Drug Discovery News URL: [Link]
-
Title: Covalent PROTACs: the best of both worlds? Source: PMC (PubMed Central) URL: [Link]
-
Title: Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry Source: Nature Communications URL: [Link]
-
Title: Characterising PROTAC ternary complex formation using SPR Source: o2h discovery URL: [Link]
-
Title: Characterizing PROTAC ternary complex formation using Biacore SPR systems Source: Cytiva URL: [Link]
-
Title: Discovery of E3 Ligase Ligands for Target Protein Degradation Source: MDPI URL: [Link]
-
Title: Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs Source: PMC (PubMed Central) URL: [Link]
-
Title: NanoBRET assays for PROTAC evaluation in the cellular context Source: Selvita URL: [Link]
-
Title: Current strategies for the design of PROTAC linkers: a critical review Source: Exploration of Targeted Anti-tumor Therapy URL: [Link]
-
Title: Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry Source: bioRxiv URL: [Link]
-
Title: Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization Source: bioRxiv URL: [Link]
-
Title: PROTAC Screening Without Classical Western Blot Source: Selvita URL: [Link]
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 6. precisepeg.com [precisepeg.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
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- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. chempep.com [chempep.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. explorationpub.com [explorationpub.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. biorxiv.org [biorxiv.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
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- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. selvita.com [selvita.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
- 29. benchchem.com [benchchem.com]
- 30. selvita.com [selvita.com]
Methodological & Application
Application Note: trans-4-azido-1-Boc-3-fluoropiperidine in PROTAC Design
Abstract
This guide details the strategic application of trans-4-azido-1-Boc-3-fluoropiperidine (CAS: 1251866-93-9 / Generic Scaffold) as a high-value building block for Proteolysis Targeting Chimeras (PROTACs). Unlike simple alkyl linkers, this scaffold offers a unique convergence of bioorthogonal reactivity (via the azide motif) and medicinal chemistry optimization (via the 3-fluorine substituent). This document provides rationale for its selection—focusing on conformational rigidification and pKa modulation—and offers validated protocols for its incorporation into "Click-ready" PROTAC libraries.
Part 1: Technical Profile & Rationale
The Molecule at a Glance
-
Compound: trans-4-azido-1-Boc-3-fluoropiperidine
-
Functional Roles:
-
Azide (-N3): "Click" chemistry handle for rapid library assembly (CuAAC/SPAAC).
-
Fluorine (-F): Stereoelectronic control element; modulates basicity and metabolic stability.[1]
-
Piperidine Ring: Rigid linker scaffold, reducing entropic penalty upon binding compared to flexible PEG/alkyl chains.
-
Boc Group: Orthogonal protection for the secondary amine, allowing sequential functionalization.
-
The "Fluorine Effect" in PROTAC Linkers
The incorporation of the fluorine atom at the C3 position is not merely cosmetic; it serves two critical medicinal chemistry functions often overlooked in linker design:
-
Conformational Locking (The Gauche Effect): In piperidine systems, the C-F bond induces a preference for specific ring conformations due to the fluorine gauche effect and charge-dipole interactions (especially when the amine is protonated). This rigidifies the linker, potentially pre-organizing the PROTAC into a bioactive conformation and reducing the entropic cost of ternary complex formation (Target:PROTAC:E3 Ligase).
-
Insight: 3-Fluoropiperidines often favor conformations where the C-F bond is axial or gauche to the amine lone pair/N-H bond, stabilizing the ring structure [1, 2].
-
-
Basicity Modulation (pKa Tuning): The electron-withdrawing nature of fluorine (inductive effect, -I) lowers the pKa of the piperidine nitrogen by 1–2 units compared to the non-fluorinated analog.
-
Benefit: This reduces the percentage of ionization at physiological pH, improving membrane permeability (oral bioavailability) and reducing hERG channel inhibition risks often associated with basic amines [3].
-
Part 2: Experimental Workflows
Workflow Logic: The "Click-and-Release" Strategy
The most efficient use of this building block utilizes the azide for convergent assembly and the amine for ligand attachment.
Figure 1: Modular assembly workflow using trans-4-azido-1-Boc-3-fluoropiperidine as a central connector.
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: Conjugate the building block to an alkyne-functionalized E3 ligase ligand (e.g., Thalidomide-alkyne) or Target ligand.
Reagents:
-
Azide: trans-4-azido-1-Boc-3-fluoropiperidine (1.0 equiv)
-
Alkyne: Functionalized Ligand (1.0 equiv)
-
Catalyst: CuSO₄[2]·5H₂O (0.1 equiv)
-
Reductant: Sodium Ascorbate (0.5 equiv)
-
Ligand (Optional but recommended): THPTA or TBTA (0.1 equiv) to protect Cu(I) from oxidation.
-
Solvent: t-BuOH/H₂O (1:1) or DMF/H₂O (for solubility).
Step-by-Step:
-
Preparation: Dissolve the Azide and Alkyne in the chosen solvent (0.1 M concentration) in a sealable vial.
-
Catalyst Mix: In a separate tube, mix CuSO₄ and THPTA in water. Add Sodium Ascorbate last (solution turns from blue to colorless/yellowish).
-
Initiation: Add the catalyst mixture to the reaction vial. Flush the headspace with N₂ or Ar.
-
Incubation: Stir at room temperature for 2–16 hours. Monitor by LC-MS (disappearance of azide/alkyne, appearance of triazole mass).
-
Workup:
-
Small Scale: Dilute with water, extract with EtOAc.
-
Purification: If copper persists, wash with aqueous EDTA or NH₄Cl. Purify via flash chromatography (DCM/MeOH gradient).
-
Critical Checkpoint: Ensure the Boc group remains intact. CuAAC conditions are mild and orthogonal to Boc.
Protocol B: Boc-Deprotection & Functionalization
Objective: Remove the Boc group to release the secondary amine for the second ligand attachment.
Reagents:
-
Substrate: Triazole-linked intermediate from Protocol A.
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Solvent: Dichloromethane (DCM) (if using TFA).
Step-by-Step:
-
Dissolution: Dissolve the intermediate in DCM (0.1 M).
-
Acidification: Add TFA (10–20% v/v).
-
Note: The fluorine atom reduces the basicity of the amine, but it does not hinder deprotection.
-
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS (mass shift: -100 Da).
-
Workup (Crucial):
-
Remove volatiles under reduced pressure (azeotrope with toluene or DCM to remove excess TFA).
-
Neutralization: The product will be a TFA salt. For the next coupling step, ensure you add sufficient organic base (DIPEA/TEA) to neutralize the salt, or perform a free-base workup (sat. NaHCO₃ wash) if the product is stable.
-
Part 3: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Click Reaction | Oxidation of Cu(I) to Cu(II). | Increase Sodium Ascorbate to 1.0 equiv. Degas solvents thoroughly. Use THPTA ligand. |
| Boc Loss during Click | Acidic impurities in Alkyne or excessive heat. | Check pH of reaction mixture. Keep T < 40°C. |
| Low Yield in Amide Coupling | Fluorine-induced nucleophilicity reduction. | The 3-F group lowers the nucleophilicity of the 4-amine (or 1-amine depending on numbering). Use stronger coupling agents (HATU) and ensure pH > 8 during coupling. |
| Regioisomerism | Trans vs Cis confusion. | Verify starting material stereochemistry by NMR. Trans usually shows distinct J-coupling values compared to cis due to H-F coupling relationships. |
Part 4: References
-
Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Link
-
Lankin, D. C., & Snyder, J. P. (2013). The Fluorine Gauche Effect in Piperidines.[1][3] Journal of Organic Chemistry.[4][5][6][7][8] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[8] Link
-
BenchChem. (2025).[2] The Alchemist's Toolkit: A Guide to Click Chemistry Reagents for PROTAC Synthesis.Link
-
MedChemExpress. (2025). PROTAC Synthesis & Click Chemistry Reagents.Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
Application Note: Bioconjugation Strategies Using Azido-Functionalized Molecules
Abstract
The azide group (
Part 1: Strategic Selection of Chemistries
The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is not merely a matter of preference but of biological context.
Mechanistic Comparison
-
CuAAC: Utilizes a terminal alkyne and an azide.[1][2][3][4] The reaction is kinetically silent at room temperature unless catalyzed by Cu(I).[5]
-
SPAAC: Utilizes a bulky cyclooctyne (e.g., DBCO, BCN) with significant ring strain (
). The release of this strain drives the reaction with the azide without a catalyst.[8]
Quantitative Decision Matrix
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Kinetics ( | Fast ( | Moderate ( |
| Catalyst Requirement | Cu(I) (Toxic to live cells) | None (Ring Strain driven) |
| Label Size | Small (Terminal Alkyne) | Large/Bulky (Cyclooctyne) |
| Primary Application | Fixed cells, Lysates, DNA/RNA | Live cells, In vivo, ADCs |
| Background Signal | Low (High specificity) | Moderate (Hydrophobic interactions) |
Reaction Mechanism Visualization
Figure 1: Mechanistic divergence of Azide-Alkyne cycloadditions. CuAAC relies on metal catalysis for speed, while SPAAC relies on ring strain for biocompatibility.
Part 2: Metabolic Engineering Workflow
Before conjugation, the azide handle must be introduced. For glycan analysis, this is achieved via metabolic oligosaccharide engineering (MOE).
-
Precursor Feed: Cells are treated with an azido-sugar (e.g.,
).[9][10] -
Intracellular Processing: Deacetylases remove protecting groups; the sugar is phosphorylated and activated to a nucleotide sugar (e.g., CMP-SiaNAz).
-
Surface Display: Glycosyltransferases incorporate the azido-sugar into cell surface glycans.
Figure 2: Workflow for metabolic incorporation of azides into cell surface glycans followed by detection.
Part 3: Validated Experimental Protocols
Protocol A: CuAAC for Protein Lysates (High Sensitivity)
Rationale: In lysates, copper toxicity is irrelevant. We prioritize reaction speed and yield. Critical Component: THPTA Ligand . Copper can oxidize proteins and quench fluorescence. THPTA chelates Cu(I), maintaining its catalytic state while blocking the generation of damaging ROS.
Materials:
-
Protein Lysate (
in PBS, free of EDTA/EGTA). -
Alkyne-Fluorophore (
in DMSO). -
(
in water).[2][11] -
THPTA Ligand (
in water).[2][11] -
Sodium Ascorbate (
in water, Freshly Prepared ).[2][11]
Step-by-Step:
-
Preparation: Adjust lysate to
in volume. -
Probe Addition: Add Alkyne-Fluorophore to a final concentration of
. Vortex. -
Catalyst Complexing (Crucial Step): In a separate tube, premix
and THPTA. -
Reaction Initiation: Add the Cu-THPTA complex to the lysate. Vortex.
-
Reduction: Immediately add Sodium Ascorbate (Final conc:
).-
Note: Ascorbate reduces Cu(II) to the active Cu(I) species.
-
-
Incubation: Incubate for 30-60 minutes at Room Temperature (RT), protected from light.
-
Termination: Precipitate proteins (methanol/chloroform) or desalt to remove excess probe before SDS-PAGE.
Protocol B: SPAAC for Live Cell Imaging
Rationale: Copper is cytotoxic. We use DBCO-functionalized probes which react spontaneously with azides. Critical Component: Wash Steps . DBCO is hydrophobic and "sticky." Extensive washing is required to remove background.
Materials:
-
Adherent cells grown on coverslips.[12]
- (Azido-sugar).[9]
-
DBCO-Fluorophore (e.g., DBCO-Cy5).[13]
-
Fixative (4% Paraformaldehyde).[14]
Step-by-Step:
-
Metabolic Labeling: Incubate cells with
for 24-48 hours.-
Control: Maintain a "Vehicle Only" (DMSO) well to assess background.
-
-
Washing: Wash cells
with warm media/HBSS to remove excess sugar. -
Labeling: Prepare staining solution:
DBCO-Fluorophore in media (serum-free preferred to reduce protein binding). -
Incubation: Add staining solution to cells. Incubate for 30-60 minutes at
.-
Optimization: For surface-only labeling, incubate at
to inhibit endocytosis.
-
-
Washing (Critical): Wash
with PBS containing 1% BSA (5 mins per wash). The BSA acts as a scavenger for unbound hydrophobic probe. -
Fixation: Fix with 4% PFA for 15 mins at RT.
-
Imaging: Mount and image immediately.
Part 4: Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Precipitation in CuAAC | Cu(I) oxidation or protein denaturation | Increase THPTA:Cu ratio to 10:1. Ensure Ascorbate is fresh (clear, not yellow). |
| High Background (SPAAC) | Hydrophobic sticking of DBCO | Reduce probe concentration ( |
| No Signal (Metabolic) | Low incorporation rate | Increase |
| Cell Toxicity (CuAAC) | Copper poisoning | Switch to SPAAC. If CuAAC is mandatory, use "Chelating Azides" (e.g., Picolyl-Azide) which require significantly less Copper ( |
References
-
Nobel Prize in Chemistry 2022. "Click Chemistry and Bioorthogonal Chemistry."[4] The Nobel Foundation. Link
-
Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society. Link
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 4. Key insights on click chemistry and bioorthogonal chemistry | CAS [cas.org]
- 5. interchim.fr [interchim.fr]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 13. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Guide: Acidic Cleavage of the tert-Butyloxycarbonyl (Boc) Protecting Group
Abstract & Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis and solid-phase peptide synthesis (SPPS).[1][2] Its orthogonality to base-labile groups (like Fmoc) and reduction-labile groups (like Cbz) makes it indispensable for multi-step synthetic strategies. However, the deprotection step—while seemingly simple—is an acid-catalyzed elimination that generates highly reactive electrophilic byproducts.
Failure to manage the mechanistic intermediates of Boc cleavage results in irreversible alkylation of sensitive functional groups (tryptophan, methionine, tyrosine) and reduced yield. This guide moves beyond the standard "add TFA" instruction, providing a mechanistically grounded approach to optimizing cleavage conditions, selecting scavenger cocktails, and ensuring product integrity.
Mechanistic Deep Dive
The cleavage of the Boc group is an acid-catalyzed E1-type elimination followed by decarboxylation. Understanding this pathway is critical because the rate-limiting step and the nature of the byproducts dictate the choice of reagents.
The Reaction Pathway[3]
-
Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid (TFA or HCl), increasing the leaving group ability of the tert-butyl moiety.
-
Fragmentation (Rate Limiting): The protonated intermediate collapses to form a carbamic acid and a tert-butyl cation (
). This fragmentation is driven by the stability of the tertiary carbocation.[1] -
Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide (CO₂).[1]
-
Fate of the Cation: The
is a potent electrophile. In an ideal scenario, it loses a proton to form isobutylene (gas).[1] In a problematic scenario, it alkylates nucleophilic residues on the substrate.[3]
Visualization: Reaction Mechanism
Figure 1: The acid-catalyzed cleavage mechanism of the Boc group.[1] Note the bifurcation at the tert-butyl cation stage: elimination (desired) vs. alkylation (undesired).
Critical Parameters: The "Scavenger" Chemistry
The primary cause of failure in Boc deprotection is not incomplete cleavage, but the re-attachment of the
Scavenger Selection Matrix
Rule of Thumb: If your molecule contains Trp, Met, Cys, or Tyr , you must use scavengers.
| Scavenger | Role | Target Species | Recommended Concentration |
| Water | Nucleophile | 2.5% - 5.0% v/v | |
| Triisopropylsilane (TIPS) | Hydride Donor | 1.0% - 2.5% v/v | |
| Thioanisole | Soft Nucleophile | 2.5% - 5.0% v/v | |
| 1,2-Ethanedithiol (EDT) | Reducing Agent | 2.5% v/v (Stench warning) | |
| Phenol | Nucleophile | 2.5% - 5.0% w/v |
Note: For simple organic molecules lacking these sensitive groups, scavengers are unnecessary; the solvent or counter-ion is sufficient.
Experimental Protocols
Method A: Standard Solution Phase (TFA/DCM)
Best for: Robust organic molecules and simple amines.
-
Preparation: Dissolve the Boc-protected substrate (1 mmol) in Dichloromethane (DCM) (2 mL).
-
Why DCM? It is non-nucleophilic and solubilizes most organic substrates.
-
-
Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) (2 mL) dropwise.
-
Ratio: Standard is 1:1 (v/v) TFA:DCM.[4] For acid-sensitive substrates, reduce to 1:4.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 30–60 minutes.
-
Monitoring: Monitor CO₂ evolution (bubbling).[5] TLC will show the disappearance of the non-polar starting material and the appearance of a baseline spot (amine salt).
-
-
Workup:
-
Evaporate volatiles under reduced pressure (Rotavap).
-
Co-evaporation: Redissolve the residue in DCM or Toluene and evaporate again (repeat 2-3 times) to remove trace TFA.
-
Result: The product is isolated as the trifluoroacetate salt.
-
Method B: Scavenger-Assisted Cleavage (The "Cocktail" Method)
Best for: Peptides (Trp/Met/Cys containing) or electron-rich heterocycles.
-
Cocktail Preparation: Prepare "Cleavage Cocktail B" (Freshly made):
-
Reaction: Add the cocktail (10 mL per gram of substrate/resin) to the substrate.
-
Incubation: Stir at RT for 2–3 hours.
-
Note: Reaction time may need extension for sterically hindered amines, but prolonged exposure increases alkylation risk.
-
-
Workup (Precipitation):
Method C: HCl/Dioxane (Salt Exchange)
Best for: Generating Hydrochloride salts directly (pharmaceutical preference).
-
Reagent: Use commercially available 4.0 M HCl in 1,4-Dioxane.
-
Reaction: Dissolve substrate in minimal Dioxane (or DCM). Add 5–10 equivalents of 4M HCl/Dioxane.
-
Observation: The product often precipitates out of solution as the HCl salt during the reaction.
-
Workup: Filter the white solid and wash with dry ether. This avoids the hygroscopic nature of TFA salts.
Troubleshooting & Optimization Logic
| Problem | Probable Cause | Corrective Action |
| Incomplete Cleavage | Steric hindrance or insufficient acid strength. | Increase time; Switch to neat TFA; Ensure anhydrous conditions (water can slow kinetics if not acting as scavenger). |
| Trp/Tyr Alkylation (+56 Da) | CRITICAL: Use Method B. Add Dithioerythritol (DTE) or Indole as specific scavengers. | |
| Methionine Oxidation (+16 Da) | Air oxidation during cleavage. | Add Thioanisole or DMS; Perform reaction under Nitrogen atmosphere. |
| TFA Adducts | Stable TFA-amine complexes. | Perform salt exchange (dissolve in MeOH, add HCl, evaporate) or use basic resin workup. |
Protocol Selection Workflow
Figure 2: Decision matrix for selecting the appropriate deprotection protocol based on substrate complexity and desired salt form.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][] Chemical Reviews, 109(6), 2455–2504.
-
Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-t-butoxycarbonyl group in solid phase peptide synthesis." International Journal of Peptide and Protein Research, 12(5), 258–268.
-
Sigma-Aldrich (Merck). "Boc Solid Phase Peptide Synthesis (SPPS) - Technical Bulletin."
-
CEM Corporation. "Peptide Synthesis: Cleavage Cocktails."
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. biotage.com [biotage.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4-Azido-1-Boc-3-fluoropiperidine
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Safety Protocol for Fluorinated Azido-Piperidines Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of (3R,4R)-4-azido-1-Boc-3-fluoropiperidine (or its enantiomer) is a critical intermediate step in generating 3-fluoro-4-aminopiperidine scaffolds, which are pharmacophores in varying kinase inhibitors and GPCR antagonists.
Users frequently report yields <40% due to two competing factors:
-
The
-Fluorine Effect: The electron-withdrawing nature of fluorine at C3 destabilizes the transition state for nucleophilic attack at C4, retarding the rate. -
Elimination Competition: The basicity of the azide ion, combined with the acidity of protons adjacent to the fluorine, favors E2 elimination, leading to the formation of the enecarbamate byproduct.
This guide provides a self-validating protocol to suppress elimination and maximize nucleophilic substitution.
Part 1: The Reaction System & Mechanism
To achieve the trans-stereochemistry, the reaction must proceed via an
The Workflow:
-
Precursor: cis-1-Boc-3-fluoro-4-hydroxypiperidine.
-
Activation: Mesylation (or Tosylation) to create a good leaving group.
-
Substitution: Displacement with Sodium Azide (
).
Visualizing the Pathway
Caption: Figure 1. The synthetic logic flow.[1][2][3] Success depends on favoring the green
Part 2: Optimized Experimental Protocol
This protocol is grounded in the methodology described by Philips et al. (J. Org. Chem. 2019) for high-fidelity stereochemical inversion.
Phase A: Activation (Mesylation)
Note: The mesylate is relatively unstable and should be used immediately after workup.
| Parameter | Specification | Technical Rationale |
| Solvent | DCM (Dichloromethane) | High solubility of starting material; easy removal. |
| Base | Triethylamine ( | Scavenges HCl generated during mesylation. |
| Reagent | Methanesulfonyl chloride (MsCl) | 1.2 equivalents. Excess ensures complete conversion. |
| Temp | 0°C to RT | Low temp prevents premature elimination of the mesylate. |
Phase B: Azidation (The Critical Step)
Warning: Do NOT use DCM in this step.[4] Sodium Azide + DCM form di-azidomethane, which is highly explosive.
| Parameter | Specification | Technical Rationale |
| Solvent | DMSO (Dimethyl sulfoxide) | Critical: High dielectric constant dissociates |
| Reagent | Sodium Azide ( | 2.0 - 3.0 equivalents. High concentration drives kinetics ( |
| Temp | 50°C - 65°C | Strict Limit: Temperatures >80°C drastically increase E2 elimination rates. Keep it "warm," not hot. |
| Time | 12 - 24 Hours | The reaction is slow due to electronic repulsion. Patience yields higher purity than heat. |
Part 3: Troubleshooting & FAQs
Q1: I am observing a major byproduct with M-43 mass difference. What is it?
Diagnosis: This is the elimination product (enecarbamate). Cause: The reaction temperature was likely too high, or the solvent was not polar enough. Solution:
-
Switch solvent to DMSO or DMF. Avoid THF or Acetonitrile, as they do not solvate the cation well enough, leaving the azide as a tight ion pair that acts more like a base than a nucleophile.
-
Lower the temperature to 50°C and extend the reaction time.
Q2: Can I use Tetrabutylammonium Azide (TBAN3) to speed it up?
Analysis: Yes, but with caution.
Insight: TBAN3 is soluble in organic solvents (like Toluene), creating a "naked" azide. While this increases
Q3: The reaction is stuck at 60% conversion after 24 hours.
Diagnosis: "Stalling" is common due to the accumulation of mesylate salts or decomposition. Solution:
-
Do not add more heat.
-
Add a fresh charge of
(0.5 eq). -
Ensure your DMSO is dry; water solvates the azide too strongly, reducing nucleophilicity.
Q4: Safety Check - Can I work up with DCM?
CRITICAL WARNING:
NO. You have unreacted azide in the mixture. Acidifying the mixture or contacting it with DCM can generate hydrazoic acid (
-
Dilute the reaction mixture with Ethyl Acetate or Ether .
-
Wash copiously with water (to remove DMSO and excess
). -
Wash with saturated
. -
Dispose of aqueous waste in a designated "Azide Waste" container (pH > 10).
Part 4: Safety & Hazard Mitigation
Working with organic azides requires strict adherence to safety protocols.[4][5][6]
Caption: Figure 2. Non-negotiable safety rules for azide chemistry.
References
-
Philips, E., Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine.[3] Journal of Organic Chemistry, 84(12), 8006–8018.
- Context: This is the authoritative method for the synthesis of trans-3-fluoro-4-aminopiperidine precursors via nucleophilic substitution, detailing the suppression of elimin
-
Keicher, T., & Löbbecke, S. (2018). Organic Azides: Syntheses and Energetic Properties. In Organic Azides: Syntheses and Applications.
- Context: Provides fundamental safety data regarding the incompatibility of azide salts with halogen
-
Surmont, R., et al. (2010).[7] Synthesis of 4-substituted 3,3-difluoropiperidines.[7][8] Journal of Organic Chemistry, 75(3), 929-932.[7]
- Context: Discusses the reactivity challenges of nucleophilic substitution on fluorin
Sources
- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Sterically Hindered CuAAC Reactions
Status: Operational Ticket Topic: Low yields in sterically hindered Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Assigned Specialist: Senior Application Scientist
Diagnostic Framework: Why "Click" Becomes "Clunk"
Standard CuAAC reactions are robust because the formation of the copper(I)-acetylide is fast and the subsequent cyclization is thermodynamically favorable. However, when you introduce steric bulk (e.g., tertiary azides, ortho-substituted aryl alkynes), the reaction often stalls.
The Mechanistic Bottleneck: Recent kinetic studies confirm that the active catalytic species is likely dinuclear (containing two copper atoms).[1] Steric hindrance does not typically prevent the initial formation of the Cu-acetylide (Step A). Instead, it creates Pauli repulsion that blocks the coordination of the azide to the second copper center (Step B) or destabilizes the formation of the metallacycle intermediate (Step C).
Mechanistic Failure Point Diagram
Caption: The catalytic cycle stalls at azide coordination (Step B) or metallacycle formation (Step C) due to steric clash between bulky substituents and the ligand sphere.
Ligand Selection: The Critical Variable
For hindered substrates, ligand acceleration is not optional. Standard ligands like TBTA often fail because they do not sufficiently stabilize the Cu(I) at the elevated temperatures required to overcome the steric activation barrier, nor do they facilitate the formation of the necessary dinuclear active species effectively.
Ligand Performance Matrix
| Ligand | Class | Steric Tolerance | Rec.[2][3] Temp | Application Context |
| TBTA | Triazole | Low | RT - 40°C | Do not use for hindered substrates. Kinetics are too slow. |
| THPTA | Triazole | Moderate | RT - 60°C | Good for aqueous solubility, but often insufficient for tertiary azides. |
| BTTES | Triazole | High | 40°C - 80°C | Gold Standard for Bio/Aqueous. Accelerates reaction via dinuclear mechanism. |
| Cu(I)-NHC | Carbene | Very High | 60°C - 110°C | Gold Standard for Synthetic/Organic. (e.g., [(SIMes)CuCl]). |
| Phenanthroline | Phen | Moderate | RT - 50°C | Use bathophenanthroline sulfonated derivatives if BTTES fails in water. |
Experimental Protocols
Choose the protocol that matches your solvent system. Protocol B is recommended for the most difficult, highly hindered substrates.
Protocol A: Aqueous/Biological Systems (The "Accelerated" Method)
Best for: Hindered bioconjugation or water-soluble bulky substrates.
-
Reagents:
-
Cu Source: CuSO₄[4]·5H₂O (Stock: 20 mM in water).
-
Ligand: BTTES (Stock: 50 mM in water). Note: BTTES is superior to TBTA/THPTA for hindered kinetics.
-
Reductant: Sodium Ascorbate (freshly prepared 100 mM stock).
-
-
Workflow:
-
Premix CuSO₄ and BTTES in a 1:5 ratio (Cu:Ligand) in a small tube. Let stand for 2 mins.
-
Add Alkyne (1.0 equiv) and Azide (1.2 - 2.0 equiv) to the reaction vessel (buffer/DMSO mix).
-
Add the Cu-Ligand complex (Final conc: 0.5 - 1.0 mM Cu).
-
Add Sodium Ascorbate (Final conc: 5.0 mM).
-
CRITICAL: Heat to 40–60°C . Room temperature is insufficient for hindered interfaces.
-
Seal under Argon/Nitrogen.[5]
-
Protocol B: Organic/Synthetic Systems (The "High-Energy" Method)
Best for: Tertiary azides, ortho-substituted aromatics, and hydrophobic scaffolds.
-
Reagents:
-
Cu Source: [Cu(CH₃CN)₄]PF₆ (Tetrakis(acetonitrile)copper(I) hexafluorophosphate). Avoids the need for reduction.
-
Ligand: TBTA (if mild) or SIMes-CuCl (if severe).
-
Base: 2,6-Lutidine or DIPEA (stabilizes the Cu-acetylide).
-
Solvent: DCE (Dichloroethane) or Toluene.
-
-
Workflow:
-
Dissolve Alkyne (1.0 equiv) and Azide (1.5 equiv) in degassed solvent.
-
Add Base (2.0 equiv).
-
Add Cu(I) source (10-20 mol%).
-
CRITICAL: Heat to 80–100°C or use Microwave Irradiation (100°C for 30 mins).
-
Note: If using [Cu(CH₃CN)₄]PF₆, exclude oxygen strictly (glovebox or Schlenk line).
-
Troubleshooting Logic Flow
Use this decision tree to diagnose persistent failures.
Caption: Step-by-step logic for isolating chemical vs. kinetic failure modes.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turned green immediately. What happened? A: Green indicates the formation of Cu(II) species. Your system has been compromised by oxygen, or your reducing agent (ascorbate) is depleted.[5] For hindered substrates, the reaction is slower, giving oxygen more time to poison the catalyst. Solution: Degas all buffers/solvents by sparging with argon for 15 minutes before adding copper. Increase ascorbate to 10 equivalents.
Q: Can I use "Click" reagents in excess to force the reaction? A: Adding excess azide (2.0–5.0 equiv) helps drive the equilibrium, but excess copper without a ligand often leads to precipitation and side reactions. The most effective "force" is Temperature , not stoichiometry. Hindered CuAAC has a high activation energy; heating to 60°C+ is often the only way to proceed.
Q: Why do you recommend BTTES over TBTA? A: TBTA is poorly soluble in water and has slower kinetics. BTTES (Bis(tert-butyltriazolyl)ethyl sulfide) creates a specific geometry around the Cu(I) center that protects it from oxidation while allowing for faster protonolysis of the Cu-triazolyl intermediate, which is crucial when bulky groups retard the cycle [1].
Q: I cannot use heat because my protein is unstable. What now? A: If you are stuck at 4°C or RT, you must maximize the local concentration of the catalyst. Use BTTAA (a third-generation ligand) which is superior for low-concentration/low-temperature bioconjugation. Alternatively, increase the catalyst loading to 1-2 mM, but ensure you perform extensive downstream chelation (EDTA wash) to remove the copper.
References
-
Ligand Effects on CuAAC Kinetics: Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition. Link
-
Mechanism of Steric Hindrance: Worrell, B. T., et al. (2013). "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science. Link
-
NHC Complexes for Hindered Substrates: Diez-Gonzalez, S., et al. (2009). "Copper(I)–NHC Complexes as Catalysts for the Click Reaction." European Journal of Organic Chemistry. Link
-
Microwave Acceleration: Moorhouse, A. D., & Moses, J. E. (2008). "Microwave enhancement of click chemistry." Chemical Society Reviews. Link
Sources
Technical Support Center: Optimizing Catalyst and Ligand Choice for Azide-Alkyne Cycloaddition
Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and optimization strategies for this powerful "click chemistry" reaction.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the CuAAC reaction.
Q1: My reaction yield is low or inconsistent. What are the most likely causes?
A1: Low and inconsistent yields in CuAAC reactions can often be traced back to several key factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] Inadequate degassing of solvents and reagents is a frequent cause of catalyst deactivation.[1]
-
Reagent Quality: The purity of your azide and alkyne starting materials is critical.[1][3] Impurities can interfere with the reaction. Additionally, the reducing agent, typically sodium ascorbate, can degrade over time and should always be prepared as a fresh solution.[3]
-
Ligand Issues: The choice and concentration of the stabilizing ligand are crucial. An inappropriate ligand or an incorrect copper-to-ligand ratio can lead to poor catalyst stability and reduced reaction rates.[3]
-
Reaction Conditions: Parameters such as solvent, pH, temperature, and reaction time can significantly influence the outcome.[1] Some solvents, like acetonitrile, can coordinate to the copper catalyst and inhibit the reaction.[1][4]
Q2: What is the primary role of the ligand in the CuAAC reaction, and how do I choose the right one?
A2: Ligands are essential for a successful CuAAC reaction for several reasons:
-
Stabilization of Cu(I): Ligands protect the catalytically active Cu(I) from oxidation and disproportionation.[2][5][6]
-
Acceleration of the Reaction: By modulating the electronic properties of the copper center, ligands can significantly increase the reaction rate.[5][7]
-
Enhancing Solubility: Certain ligands can improve the solubility of the copper catalyst in various solvent systems, including aqueous media.[1]
-
Reducing Cytotoxicity: In biological applications, ligands can chelate the copper ion, reducing its toxicity to cells.[6][8]
Choosing the right ligand depends on your specific application. For reactions in aqueous or biological media, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly recommended.[3][6][9] For reactions in organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[6][10]
Q3: I am observing side products in my reaction. What are they, and how can I prevent them?
A3: The most common side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which leads to the formation of a diyne byproduct.[11] This is promoted by the presence of oxygen and Cu(II) ions.[11] To minimize this, it is crucial to maintain anaerobic conditions by thoroughly degassing all solutions and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] Using a sufficient excess of a reducing agent like sodium ascorbate also helps to keep the copper in the active Cu(I) state.[11]
In the context of bioconjugation, reactive oxygen species (ROS) generated by the copper/ascorbate system can lead to the degradation of sensitive biomolecules, such as the oxidation of certain amino acid residues.[11] The use of stabilizing ligands can help to mitigate the generation of ROS.[11]
Q4: Should I use a Cu(I) or Cu(II) salt as my catalyst source?
A4: While Cu(I) is the active catalytic species, it is often more convenient and reliable to use a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate.[2][12] This approach generates the active Cu(I) catalyst in situ and helps to maintain a consistent concentration throughout the reaction.[2] Direct use of Cu(I) salts (e.g., CuI, CuBr) is also possible but requires more stringent exclusion of oxygen to prevent rapid oxidation.[6]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during CuAAC reactions.
Troubleshooting Workflow for Low or No Product Yield
If you are experiencing low or no yield, follow this diagnostic workflow:
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Inactive Catalyst: Oxidation of Cu(I) to Cu(II).[1][2] | Ensure all solvents and reagent solutions are thoroughly degassed. Run the reaction under an inert atmosphere (N₂ or Ar).[11] Use a freshly prepared solution of sodium ascorbate.[3] |
| Inhibitory Solvent: Certain solvents can coordinate with the copper catalyst. | Avoid using acetonitrile.[1][4] If solubility is an issue, consider using a co-solvent like DMSO or t-BuOH in water.[1] | |
| Incorrect Reagent Addition Order: Premature addition of ascorbate can lead to side reactions. | Premix the copper salt and the ligand before adding them to the azide/alkyne mixture. Add the sodium ascorbate solution last to initiate the reaction.[6][13] | |
| Inconsistent yields between batches | Reagent Degradation: Azides can be unstable over time. Sodium ascorbate solutions degrade in the presence of oxygen. | Use fresh or recently purified reagents. Always prepare sodium ascorbate solutions immediately before use.[3] |
| Variable Oxygen Contamination: Inconsistent degassing procedures. | Standardize your degassing protocol (e.g., sparging with an inert gas for a set amount of time or using freeze-pump-thaw cycles). | |
| Side product formation (e.g., alkyne homocoupling) | Presence of Oxygen and Cu(II): Promotes Glaser coupling.[11] | Rigorously exclude oxygen from the reaction. Ensure a sufficient amount of reducing agent is present to maintain the copper in the Cu(I) state.[11] |
| Reaction stalls before completion | Insufficient Catalyst or Ligand: Catalyst deactivation or insufficient concentration for challenging substrates. | Increase the catalyst and/or ligand loading. For sterically hindered substrates, a higher catalyst concentration may be required.[3] |
| Substrate Insolubility: Poor solubility of one or both reactants in the chosen solvent system. | Add a co-solvent (e.g., DMSO, DMF) to improve solubility.[1][5] | |
| Issues in Bioconjugation | Copper Sequestration: Biomolecules with metal-binding motifs (e.g., His-tags) can sequester the copper catalyst.[5] | Use an excess of the copper catalyst or add a sacrificial metal ion like Zn(II) to occupy the binding sites.[5] |
| Thiol Interference: Free thiols in proteins or buffers can bind to and deactivate the copper catalyst.[14] | Pre-treat the sample with a thiol-blocking agent. Use an excess of the copper catalyst.[14] | |
| Biomolecule Degradation: Damage from reactive oxygen species (ROS).[11] | Use a stabilizing ligand like THPTA to minimize ROS generation.[11] Keep the reaction mixture capped and minimize agitation.[5] |
Part 3: Experimental Protocols and Data
General Protocol for a Small-Scale CuAAC Reaction
This protocol provides a starting point for optimizing your CuAAC reaction.
-
Reagent Preparation:
-
Prepare stock solutions of your azide and alkyne in a degassed solvent (e.g., water, DMF, or a mixture).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of a suitable ligand (e.g., 50 mM THPTA in water).
-
Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water) immediately before use.
-
-
Reaction Setup (under an inert atmosphere if possible):
-
In a reaction vial, combine the azide and alkyne solutions.
-
In a separate microcentrifuge tube, premix the CuSO₄ solution and the ligand solution. A typical copper-to-ligand ratio is 1:5.[11] Allow this mixture to stand for a few minutes.
-
Add the premixed catalyst-ligand solution to the vial containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 5-10 mol%.[11]
-
-
Reaction and Monitoring:
-
Gently mix the reaction.
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).
-
Catalyst and Ligand Selection Guide
| Application | Recommended Copper Source | Recommended Ligand | Typical Cu:Ligand Ratio | Solvent System | Key Considerations |
| General Organic Synthesis | CuSO₄ + Sodium Ascorbate | TBTA | 1:1 to 1:2 | DMF, THF/water, t-BuOH/water | Ensure adequate solubility of all components. |
| Bioconjugation (Aqueous) | CuSO₄ + Sodium Ascorbate | THPTA, BTTAA | 1:5 | Aqueous buffers (e.g., PBS, HEPES) | THPTA and BTTAA are highly water-soluble and reduce copper toxicity.[6][9] Avoid Tris buffer as it can interfere with the catalyst.[1] |
| Live Cell Labeling | CuSO₄ + Sodium Ascorbate | THPTA, BTTAA | 1:5 | Cell culture media | Use low concentrations of copper (e.g., 50-100 µM) to minimize cytotoxicity.[6][13] |
| Oxygen-Sensitive Substrates | CuI | TBTA, THPTA | 1:1 to 1:2 | Degassed organic or aqueous solvents | Requires strict anaerobic conditions. |
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
A rapid screening platform for catalyst discovery in azide-alkyne cycloaddition by ICP-MS/MS. PubMed. Available at: [Link]
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Available at: [Link]
-
Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports. Available at: [Link]
-
Discovery and Characterization of Catalysts for Azide−Alkyne Cycloaddition by Fluorescence Quenching. Journal of the American Chemical Society. Available at: [Link]
-
Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. UH Institutional Repository. Available at: [Link]
-
The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Bentham Science. Available at: [Link]
-
The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. SciSpace. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. Available at: [Link]
-
A Recent Concept of Importance: Click Chemistry. Preprints.org. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. Available at: [Link]
-
Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. Available at: [Link]
-
Side reactions of macromonomers under CuAAC condition. ResearchGate. Available at: [Link]
-
Copper(i) acetate-catalyzed azide–alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectral Analysis of trans-4-azido-1-Boc-3-fluoropiperidine
This guide provides an in-depth spectral analysis of trans-4-azido-1-Boc-3-fluoropiperidine, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. Consequently, unambiguous characterization of its precise structure and stereochemistry is paramount.
This document moves beyond a simple data report. It serves as a practical guide for researchers, explaining the causal relationships between molecular structure and spectral output. We will present a detailed, predicted analysis of the target molecule and compare it with experimentally-derived data from two key alternatives: the non-fluorinated analog, 4-azido-1-Boc-piperidine (Comparator A) , and the structural isomer, tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (Comparator B) . This comparative approach provides a robust framework for understanding the spectral signatures unique to the target compound.
Core Structural Features & Analytical Logic
The analytical challenge lies in confirming not just the presence of all functional groups (azide, Boc-carbamate, fluoride) but also the trans stereochemical relationship between the fluorine at C3 and the azide at C4. Our analytical strategy is therefore designed to interrogate these specific features using a multi-technique approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the detailed stereochemistry of fluorinated piperidines. The analysis hinges on the through-bond coupling (J-coupling) between protons and the fluorine-19 nucleus.
Predicted NMR Analysis of trans-4-azido-1-Boc-3-fluoropiperidine
The trans configuration in a piperidine chair conformation implies that the substituents at C3 and C4 are either both in axial positions (diaxial) or both in equatorial positions (diequatorial). The diaxial arrangement is often sterically preferred and leads to distinct, large coupling constants.
-
¹H NMR: The proton at C3 (H3), geminal to the fluorine, is expected to be a doublet of multiplets. The key diagnostic feature is the large vicinal coupling constant to one of the adjacent axial protons, particularly H4. The coupling between the fluorine and the protons on the piperidine ring (J_HF) is critical. A large, diaxial coupling constant (³J_Hax-Fax ~ 25-35 Hz) is a hallmark of an axial fluorine, which in a trans-3,4-disubstituted piperidine, places the C4 substituent also in an axial position.
-
¹³C NMR: The carbon atoms attached to or near the fluorine will exhibit splitting in the ¹³C spectrum due to C-F coupling. The C3 carbon will show a large one-bond coupling (¹J_CF ~ 170-190 Hz), while the adjacent C2 and C4 carbons will show smaller two-bond couplings (²J_CF ~ 15-25 Hz).
-
¹⁹F NMR: A single resonance is expected. Its chemical shift is sensitive to the electronic environment and can be influenced by solvent and substitution.[1][2] The multiplicity will be a complex multiplet due to couplings to nearby protons.
The following diagram illustrates the crucial NMR coupling that confirms the trans-diaxial stereochemistry.
Caption: Key J-coupling interactions for NMR analysis.
Comparative NMR Data
The table below summarizes the predicted NMR data for the target compound against the known data for its non-fluorinated and isomeric alternatives. The key differentiator is the presence and magnitude of H-F and C-F couplings.
| Parameter | trans-4-azido-1-Boc-3-fluoropiperidine (Predicted) | Comparator A: 4-azido-1-Boc-piperidine (Predicted/Reference) | Comparator B: tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate[3] |
| ¹H: H3 Signal | Multiplet, split by F (~4.5-4.8 ppm) with large ²J_HF | Multiplet (~2.5-2.8 ppm) | Not Applicable |
| ¹H: H4 Signal | Multiplet (~3.8-4.1 ppm) with large ³J_HF | Multiplet (~3.6-3.8 ppm) | Not Applicable |
| ¹³C: C3 Signal | Doublet, ¹J_CF ~ 175 Hz (~88-92 ppm) | Singlet (~50-55 ppm) | Not Applicable |
| ¹³C: C4 Signal | Doublet, ²J_CF ~ 20 Hz (~58-62 ppm) | Singlet (~60-63 ppm) | Doublet, ¹J_CF ~ 175.4 Hz (94.1 ppm) |
| ¹⁹F Signal | Multiplet (~ -170 to -190 ppm) | Not Applicable | Multiplet (~ -162.4 ppm) |
| Boc Protons | Singlet, 9H (~1.45 ppm) | Singlet, 9H (~1.46 ppm) | Singlet, 9H (1.46 ppm) |
| Boc Carbonyl | Singlet (~154 ppm) | Singlet (~155 ppm) | Singlet (154.8 ppm) |
| Boc Quat. C | Singlet (~80 ppm) | Singlet (~79 ppm) | Singlet (80.1 ppm) |
Note: Chemical shifts (ppm) are approximate and can vary with solvent and reference.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is ideal for rapidly confirming the presence of the key azide and carbamate functional groups.
-
Azide (N₃) Stretch: The azide group presents a very strong and sharp antisymmetric stretching vibration in a relatively clear region of the spectrum, typically between 2090-2140 cm⁻¹ .[4][5] This peak is an unmistakable indicator of the azide's successful incorporation.
-
Carbamate (Boc) Carbonyl (C=O) Stretch: The Boc protecting group exhibits a strong carbonyl stretch, typically found around 1680-1700 cm⁻¹ .[6] Its precise location can be influenced by the electronic environment and hydrogen bonding.
Comparative FTIR Data
| Functional Group | trans-4-azido-1-Boc-3-fluoropiperidine (Predicted) | Comparator A: 4-azido-1-Boc-piperidine (Predicted/Reference) | Comparator B: tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate[3] |
| Azide (N₃) Stretch | ~2100 cm⁻¹ (Strong, Sharp) | ~2100 cm⁻¹ (Strong, Sharp) | Not reported, but expected ~2100 cm⁻¹ |
| Boc (C=O) Stretch | ~1690 cm⁻¹ (Strong) | ~1692 cm⁻¹ (Strong) | ~1683 cm⁻¹ (Strong) |
| C-F Stretch | ~1050-1150 cm⁻¹ (Moderate-Strong) | Not Applicable | ~1100-1200 cm⁻¹ (Moderate-Strong) |
| C-H (Aliphatic) Stretch | ~2850-2980 cm⁻¹ | ~2850-2980 cm⁻¹ | ~2850-2980 cm⁻¹ |
The primary difference is the presence of the C-F stretch in the fluorinated compounds, though this can sometimes be obscured in the complex fingerprint region. The azide and carbonyl stretches are the most diagnostic peaks.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight and observe characteristic fragmentation patterns that corroborate the structure.
-
Molecular Ion: The expected protonated molecular ion [M+H]⁺ for C₁₀H₁₈FN₃O₂ is m/z 232.14. High-resolution mass spectrometry (HRMS) should confirm this exact mass to within a few parts per million (ppm).
-
Fragmentation: Boc-protected amines are known to fragment readily. Key expected losses include:
-
Loss of isobutylene: [M+H - 56]⁺ leading to a fragment at m/z 176.08.
-
Loss of the entire Boc group: [M+H - 100]⁺ leading to a fragment at m/z 132.08.
-
Loss of N₂ from the azide: [M+H - 28]⁺ leading to a fragment at m/z 204.15.
-
Comparative MS Data
| Ion / Fragment | trans-4-azido-1-Boc-3-fluoropiperidine (Predicted) | Comparator A: 4-azido-1-Boc-piperidine (Predicted) | Comparator B: tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (Predicted) |
| Formula | C₁₀H₁₈FN₃O₂ | C₁₀H₁₈N₄O₂ | C₁₁H₂₀FN₃O₂ |
| [M+H]⁺ (m/z) | 232.14 | 227.15 | 258.16 |
| [M+H - 56]⁺ (m/z) | 176.08 | 171.09 | 202.10 |
| [M+H - 100]⁺ (m/z) | 132.08 | 127.09 | 158.10 |
The mass-to-charge ratios provide clear differentiation between the target molecule and its non-fluorinated or isomeric alternatives.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
A. NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.
-
¹H NMR: Acquire a standard proton spectrum with sufficient scans to achieve a signal-to-noise ratio >100:1 for key signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Use a common fluorine reference standard like CFCl₃ (0 ppm).
-
2D NMR (COSY & HSQC): If structural ambiguity remains, acquire a ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton connectivities and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
B. FTIR Data Acquisition
-
Sample Preparation: For solids, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For oils, a thin film can be cast on a salt plate (NaCl or KBr).
-
Instrument Setup: Use a modern FTIR spectrometer.
-
Data Collection: Collect a background spectrum of the empty sample compartment (or pure KBr pellet). Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction on the sample spectrum.
C. ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrument Setup: Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer for high-resolution measurements.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Collection: Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 amu). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
-
Fragmentation (MS/MS): To confirm fragmentation pathways, perform a product ion scan on the isolated [M+H]⁺ precursor ion.
The following diagram outlines the comprehensive workflow for spectral characterization.
Caption: Workflow for complete spectral characterization.
Conclusion
The definitive structural elucidation of trans-4-azido-1-Boc-3-fluoropiperidine requires a synergistic application of NMR, FTIR, and MS. While FTIR and MS confirm the correct elemental composition and functional groups, only NMR spectroscopy, through the careful analysis of proton-fluorine coupling constants, can provide unambiguous proof of the critical trans stereochemistry. By comparing the predicted spectral data of the target molecule with experimental data from non-fluorinated and isomeric analogs, researchers can gain a high degree of confidence in their structural assignment, ensuring the integrity of subsequent research and development efforts.
References
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Nature. Available at: [Link]
-
O'Brien, P. et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society. Available at: [Link]
-
Verniest, G. et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]
-
MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]
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Chinese Journal of Structural Chemistry. (2009). Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1- oxyl free radical. Available at: [Link]
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NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]
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Gerig, J. T. (2012). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. Available at: [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
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Ye, S. et al. (2009). FTIR analysis of GPCR activation using azido probes. Nature Chemical Biology. Available at: [Link]
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Ye, S. et al. (2009). FTIR analysis of GPCR activation using azido probes. PMC. Available at: [Link]
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- 6. policija.si [policija.si]
Optimizing PROTAC Linker Length: A Comparative Guide to Efficacy and Selectivity
Executive Summary
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is often mistakenly viewed as a passive connector.[1] Experimental evidence confirms that linker length and composition are active determinants of ternary complex stability, degradation kinetics, and isoform selectivity.[1] This guide provides a technical comparison of linker strategies, supported by key case studies (BRD4, BTK), and offers a self-validating experimental framework for assessing linker impact.
Part 1: Mechanistic Foundation – The "Goldilocks Zone"
The efficacy of a PROTAC is governed by the formation of a productive ternary complex (
-
Conformational Entropy (Penalty): Longer linkers possess higher degrees of freedom.[1] Freezing them into a rigid ternary complex incurs a higher entropic cost (
), potentially reducing binding affinity.[1] -
Steric Clash vs. Reach (Reach):
-
Too Short: The E3 ligase and Protein of Interest (POI) collide sterically, preventing complex formation.[1]
-
Too Long: The "effective molarity" of the E3 ligase relative to the POI decreases; the complex lacks the rigidity required to orient the POI lysine residues toward the E2 ubiquitin-conjugating enzyme.[1]
-
Optimal ("Goldilocks"): The linker facilitates Positive Cooperativity (
), where the PROTAC binds the second protein more tightly in the presence of the first than it would alone.[1]
-
Diagram 1: The Ternary Complex Equilibrium & Hook Effect
The following diagram illustrates the kinetic competition between productive ternary complex formation and the non-productive "Hook Effect" (binary complexes) often exacerbated by suboptimal linkers.
Caption: Equilibrium dynamics showing how optimal linkers drive ternary complex formation, while excess concentration or poor linker fit drives non-productive binary saturation (Hook Effect).
Part 2: Comparative Analysis of Linker Performance
This section synthesizes data from landmark studies (Gadd et al., 2017; Zorba et al., 2018) to objectively compare how linker length alters performance metrics.[1]
Case Study A: The "Cooperativity" Driver (BRD4 Degraders)
In the development of MZ1 (a VHL-based BRD4 degrader), the Ciulli group demonstrated that linker length dictates isoform selectivity through cooperativity.[1]
| Linker Type | Length (Atoms) | Cooperativity ( | Selectivity Profile | ||
| Short (PEG2) | ~9 | < 1 (Negative) | > 100 | < 50% | Poor degradation of all isoforms. |
| Optimal (PEG3) | ~12 | ~3.5 (Positive) | ~5 | > 95% | High selectivity for BRD4 over BRD2/3.[1] |
| Long (PEG4+) | > 15 | ~1 (Neutral) | ~20 | 80% | Loss of selectivity; degrades BRD2/3/4 equally.[1] |
Key Insight: For BRD4, the optimal linker (PEG3) folds to create specific de novo protein-protein interactions (PPIs) between VHL and BRD4.[1] Extending the linker breaks these specific contacts, reverting the molecule to a "pan-degrader."[1]
Case Study B: The "Reach" Driver (BTK Degraders)
In contrast to BRD4, BTK degradation by Cereblon-based PROTACs (Zorba et al., 2018) shows a different dependency.[1]
| Linker Length | Mechanism | Outcome |
| Short (< 12 atoms) | Steric Clash | No Degradation. The linker is physically too short to span the gap between binding pockets.[1] |
| Long (> 15 atoms) | Entropic Reach | Potent Degradation. Despite lacking positive cooperativity ( |
Physicochemical Trade-offs: PEG vs. Alkyl Chains
While length is critical for biology, composition determines "drug-likeness."[1][]
| Feature | Polyethylene Glycol (PEG) | Alkyl / Hydrocarbon |
| Solubility | High (Hydrophilic) | Low (Lipophilic) |
| Permeability | Low (if chain is long) | High (Lipid-like, better membrane transit) |
| Metabolic Stability | Susceptible to oxidative cleavage | Susceptible to hydroxylation (can be blocked by F-substitution) |
| Conformation | Flexible (High Entropy) | Can be rigidified (e.g., piperazines) |
Part 3: Experimental Assessment Protocols
To determine the optimal linker for your target, you must decouple binding from degradation .[1] A PROTAC may bind both targets but fail to degrade due to geometry.[1]
Protocol 1: TR-FRET Ternary Complex Assay
Purpose: To quantify Cooperativity (
Reagents:
-
Biotinylated POI[1]
-
His-tagged E3 Ligase[1]
-
Fluorophores: Europium-Streptavidin (Donor), APC-anti-His (Acceptor)[1]
Workflow:
-
Titration: Prepare a matrix of PROTAC concentrations (0.1 nM to 10 µM).[1]
-
Incubation: Mix Biotin-POI (50 nM) + His-E3 (50 nM) + PROTAC. Incubate 60 min at RT.
-
Detection: Add Eu-Streptavidin and APC-anti-His.[1] Incubate 60 min.
-
Read: Measure Time-Resolved Fluorescence (Excitation 340nm, Emission 615nm/665nm).
-
Analysis: Plot FRET signal vs. log[PROTAC]. A bell-shaped curve indicates ternary complex formation.[1][4]
-
Self-Validation Check: If the curve does not hook (go down) at high concentrations, you may be seeing non-specific aggregation, not true ternary complex formation.[1]
-
Protocol 2: Kinetic Degradation Profiling (HiBiT / Western Blot)
Purpose: To assess
Step-by-Step (Western Blot):
-
Seeding: Seed cells (e.g., HEK293 or relevant cancer line) at 70% confluence.[1]
-
Dosing: Treat with PROTACs (Linker variants: Short, Med, Long) for 6h, 12h, and 24h.
-
Control: Include a "Linker-Only" or "Epimer" control (non-binding) to rule out off-target toxicity.[1]
-
-
Lysis: Lyse in RIPA buffer + Protease Inhibitors.
-
Normalization: BCA assay to ensure equal loading.
-
Blotting: Probe for POI and Housekeeping gene (e.g., Actin/GAPDH).[1]
-
Quantification: Densitometry normalized to housekeeping.
Diagram 2: Experimental Workflow for Linker Assessment
Caption: A decision tree for filtering PROTAC linker variants, prioritizing ternary complex formation before cellular efficacy.
Part 4: Troubleshooting & Optimization Matrix
If your PROTAC binds the target but fails to degrade it, use this matrix to adjust the linker.
| Observation | Diagnosis | Recommended Action |
| High Affinity ( | The "Decoy" Effect.[1] The complex forms but is catalytically incompetent (E2 cannot reach Lysine).[1] | Change Linker Exit Vector or Increase Linker Length to allow flexibility. |
| Hook Effect at Low Concentration | Extremely high affinity is saturating the system too early.[1] | Decrease Linker Cooperativity (e.g., switch from rigid to flexible) or reduce warhead affinity.[1] |
| Poor Cellular Potency (High | Permeability issue. The molecule is too polar to enter the cell.[1] | Switch from PEG to Alkyl linker or reduce Total Polar Surface Area (TPSA). |
| Off-Target Degradation | The linker is too flexible, allowing the E3 to degrade non-specific neighbors ("Bystander Effect"). | Shorten/Rigidify Linker to constrain the E3-POI orientation (force specificity). |
References
-
Gadd, M. S., et al. (2017).[1][5] Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]
-
Zorba, A., et al. (2018).[1] Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences. [Link]
-
Cyrus, K., et al. (2011).[1] Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]
-
Burslem, G. M., et al. (2018).[1] The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study. Cell Chemical Biology. [Link]
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Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
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A Researcher's Guide to Navigating Cardiac Toxicity and hERG Affinity of Fluorinated Compounds
In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates.[1][2] From modulating metabolic stability to fine-tuning receptor affinity, the unique properties of fluorine offer a powerful tool for medicinal chemists.[2][3][4][5][6] However, this chemical advantage is not without its complexities, particularly concerning cardiovascular safety. A critical hurdle in the development of any new chemical entity, and especially for fluorinated compounds, is the thorough evaluation of potential cardiac toxicity, with a primary focus on the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7]
This guide provides a comprehensive comparison of the state-of-the-art methodologies used to assess the cardiac liability of fluorinated compounds. We will delve into the mechanistic underpinnings of hERG channel interactions, compare and contrast key in vitro and in vivo assays, and provide actionable, field-proven insights to guide your experimental design and data interpretation. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to navigate this critical aspect of preclinical safety assessment with confidence and scientific rigor.
The Double-Edged Sword: Fluorine's Influence on hERG Affinity
The hERG channel plays a pivotal role in the repolarization phase of the cardiac action potential.[8] Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This, in turn, can escalate the risk of developing a life-threatening arrhythmia known as Torsades de Pointes (TdP).[7][9] Several marketed drugs have been withdrawn due to their unforeseen hERG-blocking activity, underscoring the importance of early and accurate assessment.[8]
The introduction of fluorine into a molecule can influence its hERG affinity through a combination of factors:
-
Electronic Effects: Fluorine's high electronegativity can alter the electron distribution within a molecule, potentially affecting its interaction with key amino acid residues in the hERG channel pore, such as tyrosine 652 and phenylalanine 656, which are known to be critical for drug binding.[10]
-
Lipophilicity: Fluorination can significantly increase the lipophilicity of a compound, which may enhance its partitioning into the cell membrane and subsequent access to the hERG channel binding site located within the inner pore of the channel.[3][4]
-
Conformational Rigidity: The introduction of fluorine can restrict the conformational flexibility of a molecule, potentially locking it into a conformation that is more or less favorable for hERG binding.
It is crucial to understand that the impact of fluorination on hERG affinity is not always predictable and is highly dependent on the specific molecular scaffold and the position of the fluorine atom(s).[1] Therefore, empirical testing remains the gold standard for determining the hERG liability of any new fluorinated compound.
A Comparative Guide to In Vitro hERG Affinity Assays
A tiered approach to in vitro hERG testing is often employed in drug discovery, starting with high-throughput screening assays in the early stages and progressing to more detailed biophysical characterization for lead compounds.
High-Throughput Screening (HTS) Assays
These assays are designed for rapid screening of large compound libraries to identify potential hERG inhibitors early in the discovery process.
| Assay Type | Principle | Throughput | Advantages | Limitations |
| Binding Assays (e.g., Fluorescence Polarization) | Competitive binding of a fluorescently labeled ligand to the hERG channel. Displacement by a test compound results in a change in fluorescence polarization.[11] | High | Cost-effective, amenable to automation.[11] | Indirect measure of channel block, may produce false positives or negatives. |
| Flux Assays (e.g., Thallium, Potassium) | Measures the flux of an ion (e.g., thallium or potassium) through the hERG channel. Inhibition of the channel reduces the ion flux, which is detected by a fluorescent indicator.[8][12] | High | Functional assay, provides a direct measure of channel inhibition.[8] | Use of surrogate ions like thallium may not perfectly mimic potassium flux. |
Experimental Workflow: High-Throughput hERG Screening
Caption: High-throughput hERG screening workflow.
Gold Standard: Patch-Clamp Electrophysiology
Manual and automated patch-clamp electrophysiology are considered the gold standard for characterizing the interaction of a compound with the hERG channel.[7] These techniques directly measure the ionic current flowing through the channel in response to voltage changes.
| Assay Type | Principle | Throughput | Advantages | Limitations |
| Manual Patch-Clamp | A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents from a single cell. | Low | Provides detailed information on the mechanism of block (e.g., state-dependence), considered the most accurate method. | Labor-intensive, requires highly skilled personnel. |
| Automated Patch-Clamp (e.g., QPatch, SyncroPatch) | Planar patch-clamp technology allows for the simultaneous recording of hERG currents from multiple cells in a microplate format.[7] | Medium to High | Higher throughput than manual patch-clamp, provides high-quality data.[7] | Can be costly, may not be suitable for all cell types. |
Step-by-Step Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Culture HEK293 cells stably expressing the hERG channel to 70-90% confluency.
-
Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution.
-
Cell Suspension: Resuspend cells in an appropriate extracellular buffer at a concentration of 1-2 million cells/mL.
-
Compound Preparation: Prepare a dilution series of the test compound in the extracellular buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., E-4031).
-
Automated Patch-Clamp Run:
-
Load the cell suspension, intracellular solution, and compound plate onto the automated patch-clamp instrument (e.g., QPatch or SyncroPatch).
-
The instrument will automatically perform cell capture, seal formation, whole-cell configuration, and compound application.
-
Apply a voltage protocol designed to elicit hERG currents and assess for compound-induced inhibition. A typical protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step to measure the peak tail current.
-
-
Data Analysis:
-
Measure the peak tail current in the presence of different concentrations of the test compound.
-
Normalize the current to the baseline current before compound addition.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
In Vivo Evaluation of Cardiac Toxicity
While in vitro assays are essential for assessing direct hERG channel interactions, in vivo studies are necessary to understand the overall cardiovascular risk of a compound in a whole-organism context.
| Model | Methodology | Key Parameters Measured | Advantages | Limitations |
| Rodent Models (Rat, Mouse) | ECG monitoring via telemetry or surface electrodes. | QT interval, PR interval, QRS duration, heart rate. | Cost-effective, suitable for early-stage in vivo screening. | Differences in cardiac physiology compared to humans, may not always be predictive of human response. |
| Large Animal Models (Dog, Non-human Primate) | Telemetry-based continuous ECG monitoring. | Comprehensive ECG analysis, blood pressure, heart rate variability. | Closer physiological resemblance to humans, considered the gold standard for preclinical cardiovascular safety assessment. | High cost, ethical considerations. |
Decision Tree for In Vivo Cardiac Safety Assessment
Caption: Decision-making for in vivo cardiac safety studies.
Regulatory Landscape and Future Directions
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for cardiac safety testing, outlined in the International Council for Harmonisation (ICH) documents S7A, S7B, and E14.[13][14] These guidelines recommend a combination of in vitro hERG assays and in vivo QT studies to assess the proarrhythmic potential of new drugs.[13][15]
The field of cardiac safety assessment is continuously evolving. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative is a public-private partnership aimed at developing a new paradigm for assessing proarrhythmic risk. This initiative integrates data from multiple in vitro ion channel assays (including hERG, sodium, and calcium channels) with in silico models of the human ventricular action potential to provide a more comprehensive and predictive assessment of cardiotoxicity. The use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) is also gaining prominence as a more physiologically relevant in vitro model for cardiotoxicity screening.[16][17]
Conclusion
The evaluation of cardiac toxicity and hERG affinity is a non-negotiable aspect of drug development, particularly for fluorinated compounds where these effects can be unpredictable. A robust and well-designed screening cascade, incorporating a combination of high-throughput in vitro assays and definitive in vivo studies, is essential for identifying and mitigating cardiovascular risk early in the discovery process. By understanding the principles, advantages, and limitations of the available methodologies, researchers can make informed decisions, generate high-quality data, and ultimately contribute to the development of safer and more effective medicines.
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Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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hERG Assay Services | Reaction Biology. (n.d.). Reaction Biology. Retrieved February 14, 2026, from [Link]
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Cardiac Safety in Clinical Trials. (2025, November 27). Applied Clinical Trials. Retrieved February 14, 2026, from [Link]
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ICH S7B Cardiac Safety Compliance Testing. (2026, February 12). Contract Laboratory. Retrieved February 14, 2026, from [Link]
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Heart - Fluoride Action Network. (2024, April 17). Fluoride Action Network. Retrieved February 14, 2026, from [Link]
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FLUORIDE-INDUCED CARDIOTOXICITY IN RATS: HISTOPATHOLOGICAL AND BIOCHEMICAL FINDINGS. (2024, June 27). European Journal of Biomedical and Pharmaceutical Sciences. Retrieved February 14, 2026, from [Link]
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What is cardiac safety in clinical trials ? | Banook. (n.d.). Banook Group. Retrieved February 14, 2026, from [Link]
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A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Retrieved February 14, 2026, from [Link]
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Perfluorooctane sulfonate induces heart toxicity involving cardiac apoptosis and inflammation in rats - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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Understanding the Impact of Perfluorinated Compounds on Cardiovascular Diseases and Their Risk Factors: A Meta-Analysis Study. (2021, August 6). MDPI. Retrieved February 14, 2026, from [Link]
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Cardio-Oncology Preclinical Models: A Comprehensive Review | Anticancer Research. (2021, November 15). Anticancer Research. Retrieved February 14, 2026, from [Link]
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hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Cyprotex. Retrieved February 14, 2026, from [Link]
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POLICY AND PROCEDURES OFFICE OF NEW DRUGS Interdisciplinary Review Team for Cardiac Safety Studies. (2024, October 21). U.S. Food and Drug Administration. Retrieved February 14, 2026, from [Link]
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Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse. (2013, March 14). PLOS ONE. Retrieved February 14, 2026, from [Link]
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Thallium-free hERG Potassium Channel Assay - ION Biosciences. (n.d.). ION Biosciences. Retrieved February 14, 2026, from [Link]
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Cardiac Safety Biomarkers - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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What Are the Best Methods to Test Cardiotoxicity? - Creative Bioarray. (2025, October 9). Creative Bioarray. Retrieved February 14, 2026, from [Link]
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Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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Chronic Fluoride Toxicity and Myocardial Damage: Antioxidant Offered Protection in Second Generation Rats - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved February 14, 2026, from [Link]
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Roles of Fluorine in Drug Design and Drug Action - Bentham Science Publisher. (n.d.). Bentham Science. Retrieved February 14, 2026, from [Link]
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The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27). Encyclopedia.pub. Retrieved February 14, 2026, from [Link]
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Structural modeling of the hERG potassium channel and associated drug interactions | bioRxiv. (2021, August 11). bioRxiv. Retrieved February 14, 2026, from [Link]
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New Insights into Ion Channels: Predicting hERG-Drug Interactions - MDPI. (2022, September 14). MDPI. Retrieved February 14, 2026, from [Link]
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New Insights into Ion Channels: Predicting hERG-Drug Interactions - ResearchGate. (2025, October 13). ResearchGate. Retrieved February 14, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling trans-4-azido-1-Boc-3-fluoropiperidine
Definitive Safety and Handling Guide for trans-4-azido-1-Boc-3-fluoropiperidine
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of trans-4-azido-1-Boc-3-fluoropiperidine. As this compound contains a potentially energetic organic azide functional group, all procedures must be conducted with the highest degree of caution. This document is intended for trained researchers, scientists, and drug development professionals.
Core Hazard Assessment: Understanding the Risk Profile
trans-4-azido-1-Boc-3-fluoropiperidine combines three key structural features: a fluorinated piperidine ring, a Boc-protecting group, and an organic azide. The primary hazard profile is dominated by the azide group , which is known for its potential explosive nature and high toxicity.[1][2]
Thermal and Shock Stability Analysis
The stability of organic azides is a critical parameter for safe handling. A primary guideline for assessing stability is the ratio of carbon and oxygen atoms to nitrogen atoms.[2]
Molecular Formula: C₁₀H₁₇FN₄O₂
-
Carbon Atoms (C): 10
-
Oxygen Atoms (O): 2
-
Nitrogen Atoms (N): 4
Stability Ratio Calculation: (N_C + N_O) / N_N = (10 + 2) / 4 = 3
A ratio of 3 places this compound on the threshold of being isolatable. Compounds with a ratio between 1 and 3 can be synthesized but must be handled with extreme caution as they are potentially explosive.[2] They should be stored at low temperatures and, whenever possible, handled in solution.[1][2]
Key Instability Triggers to Avoid:
-
Heat: Heating organic azides can lead to violent decomposition.[3][4] Azides should never be distilled or sublimated.[5]
-
Shock and Friction: Mechanical energy from grinding, scraping with metal tools, or even friction from ground glass joints can initiate detonation.[6][7][8]
-
Light: Some azides are sensitive to UV light and can decompose upon exposure.[1][7]
-
Static Discharge: Use anti-static equipment, especially when handling the solid compound.
Toxicity Profile
The azide functional group is acutely toxic, with a mechanism of action and potency comparable to that of cyanide.[6][9]
-
Routes of Exposure: Can be fatal if inhaled, ingested, or absorbed through the skin.[9][10]
-
Symptoms of Exposure: May include rapid breathing, dizziness, weakness, headache, nausea, and cardiac distress.[2]
Chemical Reactivity Hazards
-
Acids: Azides react with acids to form hydrazoic acid (HN₃), a substance that is highly toxic, volatile, and dangerously explosive.[1][9][11] NEVER mix azide-containing waste with acidic waste streams.[1]
-
Metals: Contact with heavy metals (e.g., lead, copper, silver, mercury, iron) can form highly shock-sensitive and explosive metal azides. This is critically important for waste disposal; azide solutions must never be poured down drains with metal plumbing.[1][3][12][13]
-
Halogenated Solvents: Avoid using solvents like dichloromethane (DCM) or chloroform, as they can react with azides to form extremely unstable di- and tri-azidomethane.[1][5][6]
Essential Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. A risk assessment should precede all handling activities.
| Task | Eye/Face Protection | Hand Protection | Body & Respiratory Protection | Rationale & Key Considerations |
| Receiving & Unpacking | Safety glasses (ANSI Z87.1 compliant)[9] | Nitrile gloves[9] | Standard lab coat | Inspect container for damage in a well-ventilated area. |
| Weighing & Aliquoting (Solid) | Chemical splash goggles and a face shield[6][14] | Double-gloving mandatory. Nitrile or chloroprene gloves.[14][15] Consider Silver Shield™ under-gloves for high-toxicity compounds.[12][14] | Lab coat. A dust mask or respirator may be required based on risk assessment.[9] | Perform in a chemical fume hood behind a blast shield. [10][12] Use anti-static weigh boats and non-metal (plastic or ceramic) spatulas.[6][8] |
| Solution Preparation & Handling | Chemical splash goggles[12] | Double-gloving recommended. Nitrile gloves.[9] | Lab coat | Perform all operations within a chemical fume hood. [10][12] Avoid ground glass joints; if unavoidable, ensure they are well-lubricated and handled gently.[6][8] |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit. Respirator may be necessary for large spills. | Level of PPE depends on the scale of the spill. See Section 4 for detailed procedures. |
| Waste Handling & Disposal | Chemical splash goggles | Nitrile gloves | Lab coat | Segregate waste streams carefully to prevent inadvertent mixing of incompatibles.[1] |
Engineering Controls & Laboratory Setup
Proper engineering controls are critical to create a safe working environment for handling energetic compounds.
-
Chemical Fume Hood: All work with trans-4-azido-1-Boc-3-fluoropiperidine, including opening the container, weighing, and solution handling, must be performed inside a certified chemical fume hood with a face velocity between 80-125 feet per minute.[12][15]
-
Blast Shield: A portable blast shield must be used inside the fume hood during all manipulations of the compound, especially when handling the neat material or running reactions.[10][12]
-
Safety Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time from the work area.[3] All personnel must be trained on their location and operation.
Operational and Disposal Plans
The following procedural guidance provides a step-by-step framework for the entire lifecycle of the chemical in the lab.
Step-by-Step Handling Protocol
Caption: Safe handling workflow for trans-4-azido-1-Boc-3-fluoropiperidine.
Spill Management Protocol
Immediate and correct response to a spill is vital to mitigate risk.
For Small Spills (<250 mg solid or <100 mL dilute solution) inside a fume hood:
-
Alert personnel in the immediate area.
-
Ensure appropriate PPE is worn, including double gloves, goggles, and a lab coat.
-
Solid Spill: Gently cover with a paper towel and wet with a slightly basic solution (e.g., pH > 9 water or soap solution) to prevent dust from becoming airborne.[16][17] Carefully wipe up the material with absorbent pads.
-
Liquid Spill: Confine the spill with absorbent pads or vermiculite.[3][16]
-
Wipe the spill area thoroughly with a basic (pH > 9) soap and water solution, followed by 70% ethanol.[3][17]
-
Collect all contaminated materials (pads, gloves, etc.) in a dedicated, clearly labeled, non-metal container for hazardous azide waste.[16][17]
For Large Spills or Any Spill Outside a Fume Hood:
-
EVACUATE THE AREA IMMEDIATELY. Alert all personnel to leave.
-
If safe to do so, close the laboratory door to contain any vapors.
-
Call emergency services (911) and your institution's Environmental Health & Safety (EHS) department.[10][16]
-
Do not attempt to clean up the spill yourself.[10] Provide first responders with the Safety Data Sheet (if available) or this guide.
Waste Disposal and Decontamination Plan
Improper disposal of azide waste can lead to catastrophic explosions in plumbing.
Waste Segregation:
-
Aqueous Azide Waste: Collect all aqueous solutions containing the azide in a dedicated, clearly labeled container. Keep the pH of this waste stream basic (pH > 9) at all times.[10]
-
Organic Azide Waste: Collect in a separate, labeled container. Do not mix with halogenated solvent waste.
-
Solid Contaminated Waste: All items that have come into contact with the azide (gloves, pipette tips, weigh boats, absorbent pads) must be collected as hazardous waste in a separate, sealed, and labeled non-metal container.[3]
Decontamination of Glassware:
-
Working in a fume hood, rinse the glassware with a suitable organic solvent to remove residual compound, collecting the rinse as organic azide waste.
-
Prepare a fresh deactivating solution. A common method involves the reaction of sodium nitrite with an acid to generate nitrous acid in situ. This procedure must be performed with extreme care.
-
Place the aqueous solution to be treated (should be <5% azide) in a flask with stirring in the fume hood.[12]
-
Add a 20% aqueous solution of sodium nitrite (containing a 40% excess relative to the azide).[12]
-
Slowly and carefully add a 20% acid solution (e.g., sulfuric acid) dropwise until the mixture is acidic. The order of addition is critical. [12] This reaction releases toxic nitrogen oxide gases and must be vented properly.
-
-
After the reaction ceases, neutralize the solution to pH 6-9 before collecting it as hazardous waste.[12]
-
Alternatively, consult your institution's EHS for specific approved azide destruction protocols.[12][16]
Emergency Procedures: Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately move to the nearest safety shower.[3] Rinse the affected area with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[12][16] Seek immediate medical attention.[12] |
| Eye Contact | Immediately go to the nearest eyewash station.[3] Forcibly hold eyelids open and flush for at least 15 minutes.[12][16] Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air immediately.[16][18] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[13] Call for immediate medical assistance.[16] |
| Ingestion | Rinse mouth thoroughly with water.[16] Do not induce vomiting. [13] Seek immediate medical attention and provide the medical team with information about the compound.[16] |
References
- Sodium Azide - Yale Environmental Health & Safety. (ehs.yale.edu)
- Sodium Azide NaN3 | Division of Research Safety | Illinois. (drs.illinois.edu)
- A comparative study on the thermal stability of different organic azides - Benchchem. (benchchem.com)
- Personal protective equipment for handling Azido-PEG5-Boc - Benchchem. (benchchem.com)
- Application Notes and Protocols for the Safe Handling of Aromatic Azides in a Laboratory Setting - Benchchem. (benchchem.com)
- Standard Operating Procedure Safe Handling of Azido Compounds - Department of Chemistry and Chemical Biology, University of New Mexico. (chemistry.unm.edu)
- Safe Handling of Azides - University of Pittsburgh Environmental Health and Safety. (safety.pitt.edu)
- Azides - University of Victoria Occupational Health, Safety & Environment. (uvic.ca)
- Working with Hazardous Chemicals - Organic Syntheses. (orgsyn.org)
- Sodium azide - University of California, Davis, Safety Services. (safetyservices.ucdavis.edu)
- Standard Operating Procedure: Sodium Azide - Kennesaw St
- Sodium Azide and Organic Azides - University of California, Santa Barbara, Environmental Health & Safety. (ehs.ucsb.edu)
- Personal protective equipment for handling H-(Gly)3-Lys(N3)-OH - Benchchem. (benchchem.com)
- School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials - University College Dublin. (ucd.ie)
- ChemNote: Azides - University of California, Los Angeles, Environmental Health & Safety. (ehs.ucla.edu)
- Information on Azide Compounds - Stanford Environmental Health & Safety. (ehs.stanford.edu)
- A study on the thermal stability of organic azides | Request PDF - ResearchGate.
- Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC. (ncbi.nlm.nih.gov)
- Sodium azide - Purdue University Radiological and Environmental Management. (purdue.edu)
- Personal protective equipment for handling 3-Azido-2,2'-bithiophene - Benchchem. (benchchem.com)
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucd.ie [ucd.ie]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.wayne.edu [research.wayne.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. Explosive - Wikipedia [en.wikipedia.org]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. safety.vetmed.ucdavis.edu [safety.vetmed.ucdavis.edu]
- 14. benchchem.com [benchchem.com]
- 15. purdue.edu [purdue.edu]
- 16. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 17. uvic.ca [uvic.ca]
- 18. campus.kennesaw.edu [campus.kennesaw.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
